1,4-Diphenyl-1,4-butanediol
Description
The exact mass of the compound 1,4-Diphenyl-1,4-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Diphenyl-1,4-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diphenyl-1,4-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diphenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJCDQHWOJGOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302905 | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2085-90-7 | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 1,4-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Physicochemical Profiling of 1,4-Diphenyl-1,4-butanediol
Executive Summary
As drug development and fine chemical synthesis increasingly rely on asymmetric catalysis, the demand for highly pure, C2-symmetric chiral building blocks has surged. 1,4-Diphenyl-1,4-butanediol (DPBD) serves as a critical intermediate in the synthesis of chiral phospholane ligands and 2,5-diphenylpyrrolidines[1]. However, the utility of DPBD is strictly governed by its stereochemical purity and its macroscopic physical properties. This technical guide provides an in-depth analysis of the physicochemical properties of DPBD, exploring the causality between its molecular architecture and its thermodynamic behavior, alongside field-proven, self-validating protocols for its isolation and characterization.
Core Physicochemical Properties
The physical state and reactivity of DPBD are dictated by the interplay between its hydrophobic diphenylbutane backbone and its polar diol moiety. The following table summarizes the foundational quantitative data for the compound (CAS: 2085-90-7)[2],[3].
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₆H₁₈O₂ | Provides the baseline for stoichiometric calculations. |
| Molecular Weight | 242.31 g/mol | Standard mass for molarity and yield determinations[2]. |
| Melting Point | ~113 °C | Varies slightly between meso and chiral (dl) forms due to distinct crystal lattice energies[3]. |
| Boiling Point (Predicted) | 418.5 ± 45.0 °C | High BP indicates strong intermolecular hydrogen bonding[3]. |
| Density (Predicted) | 1.140 ± 0.06 g/cm³ | Denser than water, relevant for biphasic extraction workflows[3]. |
| XLogP3 (Lipophilicity) | 2.6 | Indicates preferential solubility in organic solvents (e.g., THF, DCM) over aqueous media[2]. |
| Topological Polar Surface Area | 40.5 Ų | Low TPSA confirms limited aqueous solvation capacity[2]. |
| Rotatable Bonds | 5 | Allows conformational flexibility, crucial for catalytic ligand binding[2]. |
Structural Causality and Thermodynamic Behavior
The macroscopic properties of DPBD are not arbitrary; they are the direct consequence of its molecular topology.
-
Hydrogen Bonding & Boiling Point : DPBD possesses two hydrogen bond donors and two hydrogen bond acceptors[2]. This extensive hydrogen-bonding network, combined with the significant van der Waals forces generated by the two terminal phenyl rings, requires substantial thermal energy to disrupt, resulting in an exceptionally high predicted boiling point of ~418.5 °C[3].
-
Solubility & Lipophilicity : With an XLogP3 of 2.6, the hydrophobic bulk of the molecule heavily outweighs the polarity of the hydroxyl groups[2]. Consequently, DPBD exhibits poor aqueous solubility but dissolves readily in moderately polar and non-polar organic solvents, a property that is highly advantageous during organic extraction and chromatographic purification.
-
Stereochemical Nuances : DPBD contains two chiral centers (C1 and C4), leading to three possible stereoisomers: the enantiomeric pair (1R,4R) and (1S,4S), and the optically inactive meso form (rel-(1R,4S))[4]. The spatial arrangement of the hydroxyl groups dictates the packing efficiency within the crystal lattice. The C2-symmetric enantiomers often exhibit different solubility profiles and melting points compared to the meso form, a thermodynamic divergence that is exploited during purification[5].
Mechanistic logic mapping structural features of DPBD to macroscopic properties.
Experimental Workflows: A Self-Validating System
To utilize DPBD in sensitive downstream applications (such as the synthesis of chiral phospholanes for asymmetric catalysis), researchers must isolate the correct stereoisomer[1]. The following protocols represent a self-validating loop: Protocol 1 drives the diastereoselective synthesis, while Protocol 2 utilizes the compound's physical properties to validate the success of Protocol 1.
Protocol 1: Diastereoselective Synthesis & Isolation of Chiral DPBD
Causality: The reduction of 1,4-diphenyl-1,4-butanedione typically yields a mixture of dl and meso forms[5]. By tightly controlling the temperature and utilizing a chiral catalyst, we bias the transition state to favor the C2-symmetric enantiomer.
-
Substrate Preparation : Dissolve 10 mmol of 1,4-diphenyl-1,4-butanedione in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere. Reasoning: Anhydrous and anaerobic conditions prevent the oxidative degradation of the substrate and the moisture-sensitive catalyst.
-
Asymmetric Reduction : Cool the solution to -20 °C. Introduce 10 mol% of a chiral oxazaborolidine catalyst (CBS catalyst). Slowly add 2.5 equivalents of borane-THF complex dropwise over 30 minutes. Reasoning: The sub-zero temperature rigidifies the catalytic transition state, maximizing enantiomeric excess (ee) and suppressing the formation of the meso byproduct[5].
-
Quenching & Extraction : Stir for 4 hours, then carefully quench with 10 mL of methanol to destroy excess borane. Partition the mixture between ethyl acetate and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Thermodynamic Resolution (Crystallization) : Dissolve the crude residue in a minimal volume of hot ethanol, then slowly add hexane until the solution becomes slightly turbid. Allow to cool to room temperature, then to 4 °C. Reasoning: The meso and chiral forms possess different crystal lattice energies. The desired chiral enantiomer selectively precipitates, allowing for physical separation via vacuum filtration.
Workflow for the asymmetric synthesis and isolation of DPBD stereoisomers.
Protocol 2: Thermal Analysis (DSC) for Purity Validation
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. Because impurities (like the meso form) disrupt the crystal lattice of the pure chiral form, they will depress and broaden the melting point. This serves as the self-validating check for Protocol 1.
-
Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the recrystallized DPBD from Protocol 1 into an aluminum DSC pan. Crimp seal the pan to ensure optimal thermal contact.
-
Purge & Equilibration : Place the pan in the DSC instrument alongside an empty reference pan. Establish a nitrogen purge at 50 mL/min. Reasoning: The inert nitrogen atmosphere prevents oxidative exothermic artifacts during the heating cycle.
-
Heating Ramp : Equilibrate at 25 °C, then initiate a heating ramp of 10 °C/min up to 150 °C. Reasoning: A 10 °C/min rate provides the optimal balance between signal resolution and sensitivity, allowing for the detection of minor meso impurities which would appear as a secondary, lower-temperature endothermic peak.
-
Data Interpretation : Analyze the thermogram. A single, sharp endothermic peak with an onset near 113 °C confirms high diastereomeric purity[3]. A broadened peak or a depressed onset temperature indicates incomplete resolution during Protocol 1, necessitating a second recrystallization.
Applications in Advanced Drug Development
The physical and stereochemical properties of DPBD make it an indispensable scaffold in modern drug discovery. Its primary application lies in its conversion into highly substituted pyrroles via dehydrogenative coupling with amines[3]. Furthermore, enantiopure DPBD is cyclized to form 2,5-diphenylpyrrolidines, which act as potent chiral organocatalysts, and is utilized to synthesize C2-symmetric chiral phospholanes (e.g., DuPhos analogs)[1]. These phospholanes are critical ligands for transition-metal-catalyzed asymmetric hydrogenations, enabling the production of enantiopure active pharmaceutical ingredients (APIs) with minimal off-target toxicity.
References
-
PubChem: 1,4-Diphenyl-1,4-butanediol (CID 290779) . Source: nih.gov. URL: 2
-
ChemicalBook: 1,4-Diphenylbutane-1,4-diol (CAS 2085-90-7) . Source: chemicalbook.com. URL: 3
-
PubChem: Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol (CID 10955742) . Source: nih.gov. URL: 4
-
ACS Chemical Reviews: Novel Syntheses of Azetidines and Azetidinones . Source: acs.org. URL: 5
-
Google Patents: PREPARATION AND USE OF DIOLES (DE60221117T2) . Source: google.com. URL:1
Sources
- 1. DE60221117T2 - PREPARATION AND USE OF DIOLES - Google Patents [patents.google.com]
- 2. 1,4-Diphenyl-1,4-butanediol | C16H18O2 | CID 290779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]
- 4. Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol | C16H18O2 | CID 10955742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 1,4-Diphenyl-1,4-butanediol from Benzaldehyde: A Comprehensive Technical Guide
Executive Summary
1,4-Diphenyl-1,4-butanediol is a highly valuable C2 -symmetric diol, frequently utilized as a chiral ligand precursor in asymmetric catalysis and as a critical intermediate in the synthesis of 2,5-diphenylpyrrolidines via acceptorless dehydrogenative coupling[1]. Synthesizing this molecule from a simple, abundant starting material like benzaldehyde requires a strategic approach to carbon-carbon bond formation and stereocontrol. This whitepaper details the mechanistic causality, experimental protocols, and quantitative metrics for synthesizing 1,4-diphenyl-1,4-butanediol, focusing on a highly atom-economical olefin metathesis homocoupling pathway.
Retrosynthetic Strategy & Pathway Selection
As a Senior Application Scientist, evaluating synthetic routes requires balancing atom economy, scalability, and stereochemical control. Two primary pathways emerge for the synthesis of 1,4-diphenyl-1,4-butanediol from benzaldehyde:
-
The Olefin Metathesis Pathway (Homocoupling): This route relies on the Grignard addition of vinylmagnesium bromide to benzaldehyde to form 1-phenyl-2-propen-1-ol[2], followed by a ruthenium-catalyzed cross-metathesis[3] and subsequent palladium-catalyzed hydrogenation. This pathway is highly efficient as it utilizes benzaldehyde as the sole source of the aromatic rings.
-
The Umpolung/Stetter Pathway (Heterocoupling): This alternative involves the thiazolium-catalyzed Stetter reaction of benzaldehyde with phenyl vinyl ketone to yield 1,4-diphenyl-1,4-butanedione[4]. The diketone is then subjected to asymmetric transfer hydrogenation (ATH) using Rh-TsDPEN complexes or borohydride reduction to yield the enantiopure diol[5].
For this technical guide, we will detail the Olefin Metathesis Pathway as the primary protocol due to its elegant homocoupling logic and self-validating intermediate steps.
Retrosynthetic logic for 1,4-diphenyl-1,4-butanediol via olefin metathesis homocoupling.
Step-by-Step Methodologies: The Metathesis Route
Step 3.1: Nucleophilic Addition (Synthesis of 1-Phenyl-2-propen-1-ol)
Causality & Mechanism: The construction of the allylic alcohol precursor, 1-phenyl-2-propen-1-ol, is achieved via the nucleophilic attack of vinylmagnesium bromide on the electrophilic carbonyl carbon of benzaldehyde[2]. The reaction must be performed under strictly anhydrous conditions to prevent the premature protonation of the Grignard reagent, which would yield ethylene gas and unreacted starting material[2].
Self-Validating Protocol:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet[2].
-
Charge the flask with benzaldehyde (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF and cool to 0 °C using an ice bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 11.0 mL, 1.1 equiv) dropwise over 30 minutes to control the exothermic addition and prevent localized overheating[2].
-
Remove the ice bath and stir for 2 hours, allowing the mixture to warm to room temperature.
-
Validation Check: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active benzaldehyde spot ( Rf≈0.6 ) and the appearance of a new, more polar spot ( Rf≈0.3 ).
-
Quench carefully with 15 mL of saturated aqueous NH4Cl , extract with diethyl ether ( 3×20 mL), dry over anhydrous MgSO4 , and purify via silica gel chromatography to afford 1-phenyl-2-propen-1-ol as a colorless oil[6].
Step 3.2: Olefin Cross-Metathesis (Synthesis of 1,4-Diphenyl-2-butene-1,4-diol)
Causality & Mechanism: The homocoupling of 1-phenyl-2-propen-1-ol is driven by the Chauvin mechanism using a Grubbs II ruthenium alkylidene catalyst[3]. The reaction proceeds via a ruthenacyclobutane intermediate, releasing ethylene gas. The continuous removal of ethylene drives the equilibrium forward (Le Chatelier's principle) to yield 1,4-diphenyl-2-butene-1,4-diol. The E-isomer is typically favored under thermodynamic control due to the steric bulk of the phenyl rings[7].
Chauvin mechanism catalytic cycle for the Grubbs II cross-metathesis homocoupling.
Self-Validating Protocol:
-
Dissolve 1-phenyl-2-propen-1-ol (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 ) to a concentration of 0.1 M (50 mL).
-
Add Grubbs II catalyst (0.25 mmol, 0.05 equiv, 5 mol%). The solution will turn a characteristic deep red/brown.
-
Reflux the mixture (approx. 40 °C) under a continuous, gentle sweep of argon to actively expel ethylene gas[7].
-
Monitor via TLC until complete conversion (typically 12-16 hours).
-
Validation Check: The evolution of bubbling (ethylene) will cease when the reaction reaches equilibrium.
-
Quench with 1.0 mL of ethyl vinyl ether to deactivate the ruthenium catalyst (forming a stable Fischer carbene), concentrate in vacuo, and purify via flash chromatography to isolate 1,4-diphenyl-2-butene-1,4-diol.
Step 3.3: Catalytic Hydrogenation (Synthesis of 1,4-Diphenyl-1,4-butanediol)
Causality & Mechanism: The final step requires the reduction of the internal olefin. Palladium on carbon (Pd/C) catalyzes the syn-addition of hydrogen gas across the double bond. Because the starting material contains two chiral centers, the resulting 1,4-diphenyl-1,4-butanediol will be a mixture of meso and dl (racemic) diastereomers. If an enantiopure product is required, chiral resolution or the alternative Stetter/ATH pathway is recommended[5].
Self-Validating Protocol:
-
Dissolve 1,4-diphenyl-2-butene-1,4-diol (2.0 mmol) in 15 mL of HPLC-grade methanol.
-
Add 10% Pd/C (20 mg, 10 wt% relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (3 vacuum/H2 cycles) and maintain under a balloon of H2 (1 atm) at room temperature.
-
Stir vigorously for 6 hours.
-
Validation Check: 1 H NMR of a filtered aliquot should show the complete disappearance of the olefinic protons ( δ ~5.8 ppm) and the appearance of the aliphatic butane backbone protons ( δ ~1.6-1.9 ppm).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent in vacuo to yield 1,4-diphenyl-1,4-butanediol as a white solid[8].
Quantitative Data & Yield Analysis
The table below summarizes the expected yields, reaction conditions, and catalyst loadings for both the primary Metathesis Pathway and the alternative Stetter Pathway[5][9][10].
| Synthesis Pathway | Step Description | Catalyst / Reagent | Temp (°C) | Expected Yield | Stereochemical Outcome |
| Metathesis | 1. Grignard Addition | Vinylmagnesium Bromide | 0 to 25 | 88 - 92% | Racemic |
| Metathesis | 2. Cross-Metathesis | Grubbs II (5 mol%) | 40 | 75 - 82% | E-isomer favored |
| Metathesis | 3. Hydrogenation | 10% Pd/C, H2 (1 atm) | 25 | > 95% | Mixture of meso / dl |
| Stetter (Alt) | 1. Umpolung Coupling | Thiazolium Salt, Base | 70 | 65 - 75% | Achiral Diketone |
| Stetter (Alt) | 2. Asymmetric Red. | Rh-TsDPEN (ATH) | 25 | 85 - 90% | > 99% ee (1R,4R) |
References
- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium - PMC, nih.gov.
- 1,4-Diphenylbutane-1,4-diol | 2085-90-7 - ChemicalBook, chemicalbook.com.
- Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes - ACS Publications, acs.org.
- EP3008078B1 - Catalysts for efficient z-selective metathesis - Google Patents, google.com.
- Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications, acs.org.
- Boron Hydride Reduction | ACS Symposium Series - ACS Publications, acs.org.
- Sequential One-Pot Carbene-Catalyzed Intramolecular Stetter Reaction and Acid-Mediated Condensation: Access to Heteroatom Analogues of π-Extended Polyaromatic Hydrocarbons | Organic Letters - ACS Publications, acs.org.
- Vinylmagnesium Bromide|Grignard Reagent for Synthesis - Benchchem, benchchem.com.
- FeCl3·6H2O Catalyzed Disproportionation of Allylic Alcohols and Selective Allylic Reduction of Allylic Alcohols and Their Derivatives with Benzyl Alcohol | The Journal of Organic Chemistry - ACS Publications, acs.org.
- US6867323B2 - Cross-coupling reaction of organosilicon nucleophiles - Google Patents, google.com.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. EP3008078B1 - Catalysts for efficient z-selective metathesis - Google Patents [patents.google.com]
- 8. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Crystallographic and Stereochemical Profiling of 1,4-Diphenyl-1,4-butanediol: A Technical Guide for Asymmetric Synthesis
Executive Summary
1,4-Diphenyl-1,4-butanediol is a highly valued C2 -symmetric chiral building block, predominantly utilized in the synthesis of 2,5-diphenylpyrrolidines—a privileged class of chiral organocatalysts. In drug development and complex natural product synthesis, the stereochemical fidelity of this diol is paramount. The relative (syn/anti) and absolute configuration of the diol directly dictates the enantioselectivity of the downstream organocatalyst. This whitepaper provides an in-depth analysis of the crystallographic properties, stereoselective synthesis, and validation protocols for 1,4-diphenyl-1,4-butanediol.
Stereochemical Landscape & Crystallographic Significance
The reduction of 1,4-diphenyl-1,4-butanedione can yield three distinct stereoisomers: the (1R,4R) and (1S,4S) enantiomers (which constitute the dl-pair) and the optically inactive meso- (1R,4S) isomer. Distinguishing between these isomers using standard NMR spectroscopy can be challenging due to the high degree of symmetry.
X-ray crystallography serves as the gold standard for unambiguously assigning both the relative and absolute stereochemistry of the synthesized diol[1]. In the solid state, chiral 1,4-diols typically form robust hydrogen-bonded supramolecular networks driven by intermolecular O-H⋯O interactions. To maintain chirality in the crystal lattice, the enantiopure (1R,4R) -isomer must crystallize in a non-centrosymmetric space group (such as P212121 or P21 ).
Table 1: Typical Crystallographic Parameters for Enantiopure 1,4-Diaryl-1,4-butanediols
| Crystallographic Parameter | Value / Description |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P212121 or P21 (Strictly Non-centrosymmetric) |
| Chirality | Enantiopure (e.g., 1R,4R ) |
| Intermolecular Interactions | Extensive O-H⋯O hydrogen bonding networks |
| Measurement Temperature | 100 K – 150 K (To minimize thermal ellipsoids) |
| Radiation Source | Mo-K α ( λ=0.71073 Å) |
Catalytic Asymmetric Synthesis: The Role of ATH
Standard reductions of 1,4-diphenyl-1,4-butanedione (e.g., using NaBH4 ) yield poor diastereoselectivity, often resulting in a nearly 1:1 mixture of the dl and meso isomers. To achieve high optical purity, Asymmetric Transfer Hydrogenation (ATH) is employed.
Recent advancements demonstrate that utilizing tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine (Rh-TsDPEN) complexes provides exceptional stereocontrol[2]. The rigid chiral pocket of the Rh-TsDPEN catalyst forces a highly specific facial approach (either re or si) during the hydride transfer, effectively suppressing the formation of the meso isomer.
Table 2: Quantitative Comparison of Reduction Methodologies
| Reduction Method | Catalyst / Reagent | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee) | Yield |
| Standard Borohydride | NaBH4 / CoCl2 | ~ 50:50 | N/A (Mixture) | > 90% |
| Asymmetric Transfer Hydrogenation (ATH) | Rh(III)-TsDPEN | 96:4 | > 99% | 98% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and outcome.
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 1,4-Diphenyl-1,4-butanedione
-
Preparation of the Catalytic System: In a dry Schlenk flask under an inert argon atmosphere, dissolve the tethered (R,R) -Rh(III)-TsDPEN complex (0.01 equiv) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Add 1,4-diphenyl-1,4-butanedione (1.0 equiv) to the reaction vessel. Causality: The choice of a highly symmetric diketone is critical; both prochiral carbonyl centers must be reduced with identical facial selectivity to yield the desired dl-pair rather than the meso isomer[2].
-
Hydrogen Donor Introduction: Introduce a pre-mixed azeotropic solution of formic acid and triethylamine ( HCOOH/Et3N , 5:2 ratio). Causality: This specific 5:2 ratio ensures a steady, controlled release of hydride species while maintaining a pH that prevents the degradation of the sensitive Rh-complex.
-
Reaction Progression: Stir the mixture at 40 °C for 24 hours. Monitor the conversion via TLC.
-
Validation Checkpoint: Quench with water, extract with ethyl acetate, and concentrate in vacuo. You must validate the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Daicel Chiralpak IB, hexane/i-PrOH = 95/5) to confirm >99% ee before proceeding to downstream applications.
Protocol B: Crystallization for X-Ray Diffraction
-
Solvent Selection: Dissolve the purified (1R,4R) -1,4-diphenyl-1,4-butanediol in a minimal volume of DCM.
-
Anti-Solvent Layering: Carefully layer an equal volume of n-hexane over the DCM solution. Causality: DCM acts as a good solvent, while hexane is a poor solvent. The slow diffusion of hexane into DCM gradually reduces the solubility of the diol, promoting the controlled nucleation of high-quality, defect-free single crystals rather than amorphous precipitation[3].
-
Evaporation: Allow the solvents to slowly evaporate at room temperature over 48–72 hours.
-
Harvesting: Isolate the resulting colorless prismatic crystals and mount them on a diffractometer for structural elucidation.
Downstream Application: Organocatalyst Synthesis
The enantiopure (1R,4R) -diol is a direct precursor to (2R,5R) -2,5-diphenylpyrrolidine. The diol is first activated via mesylation, followed by a double nucleophilic displacement with allylamine, and subsequent deprotection[1]. This sequence perfectly inverts the stereocenters, transferring the chiral information from the oxygen-bearing carbons to the nitrogen-containing heterocycle.
Figure 1: Synthetic workflow from 1,4-diphenyl-1,4-butanedione to the chiral organocatalyst.
References
-
Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Diastereoselective Preparation of Azetidines and Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Sami Kortet - 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines Source: JYX: JYU (University of Jyväskylä) URL: [Link]
Sources
A Technical Guide to the Thermal Stability and Decomposition of 1,4-Diphenyl-1,4-butanediol
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
1,4-Diphenyl-1,4-butanediol is a molecule of significant interest in organic synthesis and as a potential building block in pharmaceutical and polymer chemistry. Understanding its thermal stability is paramount for its safe handling, storage, and application, particularly in processes that require elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of 1,4-Diphenyl-1,4-butanediol. Due to the limited direct literature on the thermal decomposition of this specific compound, this guide presents a predictive analysis based on the thermal properties of structurally related compounds and general principles of organic chemistry. It further outlines the established analytical methodologies that are critical for experimentally verifying these predictions.
Introduction: The Significance of Thermal Stability
1,4-Diphenyl-1,4-butanediol, with its bifunctional nature and aromatic moieties, presents a unique combination of rigidity and reactivity. Its potential applications in the synthesis of novel polymers and as a precursor in drug development necessitate a thorough understanding of its behavior under thermal stress. Thermal decomposition can lead to the formation of undesirable byproducts, loss of material integrity, and potential safety hazards. Therefore, a comprehensive thermal analysis is a critical step in the characterization and application of this compound.
This guide will delve into the theoretical underpinnings of the thermal decomposition of 1,4-Diphenyl-1,4-butanediol, propose likely decomposition pathways, and provide detailed experimental protocols for its thermal analysis using state-of-the-art techniques.
Theoretical Framework for Thermal Decomposition
The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. In 1,4-Diphenyl-1,4-butanediol, the key bonds to consider are the C-C bonds of the butane backbone, the C-O bonds of the hydroxyl groups, the O-H bonds, and the C-C bonds connecting the phenyl groups to the butane chain.
Predicted Decomposition Pathways:
Based on the structure, several decomposition pathways can be hypothesized:
-
Dehydration: The presence of two hydroxyl groups makes dehydration a likely initial step in the thermal decomposition process. This could occur via an intramolecular elimination to form a cyclic ether, such as tetrahydrofuran substituted with phenyl groups, or through intermolecular dehydration to form polyethers. At higher temperatures, dehydration of diols can proceed.[1]
-
C-C Bond Cleavage: The butane backbone can undergo homolytic cleavage at elevated temperatures, leading to the formation of radical species. The stability of the resulting radicals will influence the preferred point of cleavage. The presence of the phenyl groups can stabilize adjacent radicals through resonance.
-
Oxidation: In the presence of an oxidizing atmosphere, the hydroxyl groups can be oxidized to ketones, and further heating could lead to the cleavage of the carbon chain.
Likely Decomposition Products:
The decomposition of 1,4-Diphenyl-1,4-butanediol is expected to yield a mixture of products, the composition of which will depend on the specific conditions (temperature, atmosphere). Potential products include:
-
Water
-
Phenyl-substituted tetrahydrofurans
-
Styrene and its derivatives
-
Benzaldehyde
-
Various aromatic and aliphatic hydrocarbons
Recommended Experimental Protocols for Thermal Analysis
To experimentally investigate the thermal stability and decomposition of 1,4-Diphenyl-1,4-butanediol, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides crucial information about the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of 1,4-Diphenyl-1,4-butanediol into a ceramic or platinum TGA pan.[2]
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C.[3]
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes and with decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of 1,4-Diphenyl-1,4-butanediol into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition temperature, as determined by TGA.[5]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the melting point (Tm) from the peak of the endothermic melting transition.
-
Identify any exothermic peaks, which may correspond to decomposition events, and calculate the enthalpy of decomposition (ΔHd).
-
Evolved Gas Analysis: TGA-GC/MS
To identify the volatile products evolved during decomposition, a hyphenated technique such as TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC/MS) is invaluable. The TGA provides the temperature-resolved mass loss, while the GC/MS separates and identifies the evolved chemical species.
Experimental Workflow for TGA-GC/MS:
-
TGA Analysis: Perform a TGA experiment as described in section 3.1.
-
Gas Transfer: The evolved gases from the TGA furnace are transferred via a heated transfer line to the GC injector.
-
GC Separation: The mixture of evolved gases is separated into its individual components based on their volatility and interaction with the GC column.
-
MS Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound.
Visualization of Workflows and Pathways
Caption: A simplified diagram illustrating a potential intramolecular dehydration pathway for 1,4-Diphenyl-1,4-butanediol.
Expected Results and Data Interpretation
Based on the analysis of related compounds, the following thermal behavior for 1,4-Diphenyl-1,4-butanediol can be anticipated.
Table 1: Predicted Thermal Properties of 1,4-Diphenyl-1,4-butanediol
| Property | Predicted Value/Range | Analytical Technique |
| Melting Point (Tm) | 150 - 180 °C | DSC |
| Onset of Decomposition (Tonset) | > 200 °C | TGA |
| Major Decomposition Step | 250 - 400 °C | TGA |
| Enthalpy of Decomposition (ΔHd) | Exothermic | DSC |
Interpretation of TGA and DSC Data:
-
TGA Curve: A sharp decrease in mass is expected to begin above 200 °C, indicating the onset of decomposition. The curve may show one or multiple steps, corresponding to different decomposition reactions occurring at different temperatures.
-
DSC Curve: An endothermic peak corresponding to the melting of the compound will be observed first. At higher temperatures, one or more exothermic peaks are expected, which would be indicative of the energy released during the decomposition process.
Safety, Handling, and Storage
Given the potential for thermal decomposition, appropriate safety precautions must be taken when handling 1,4-Diphenyl-1,4-butanediol at elevated temperatures.
-
Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially toxic decomposition products.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
-
Storage: The compound should be stored in a cool, dry place away from direct heat and sources of ignition.
Conclusion
References
-
Takamuku, T., et al. (2008). Thermal Properties and Mixing State of Diol−Water Mixtures Studied by Calorimetry, Large-Angle X-Ray Scattering, and NMR Relaxation. The Journal of Physical Chemistry B, 112(43), 13551-13559. [Link]
-
Li, Y., & Runt, J. (1998). Studies on the First DSC Endotherm of Polyurethane Hard Segment Based on 4,4'-Diphenylmethane Diisocyanate and 1,4-Butanediol. Macromolecules, 31(11), 3698-3704. [Link]
-
Koc, N., & Kosec, M. (2006). Thermal analysis study of diol based precursors for chemical solution deposition of 07 Pb(Mg1/3Nb2/3)O3‐03 PbTiO3 thin films. Journal of the American Ceramic Society, 89(5), 1596-1601. [Link]
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Uhl, F. M., McKinney, M. A., & Wilkie, C. A. (2000). Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. Polymer Degradation and Stability, 67(2), 325-332. [Link]
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Chen, Y. T., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials, 4(9), 6527-6537. [Link]
-
PubChem. (n.d.). 1,4-Diphenyl-1,4-butanediol. National Center for Biotechnology Information. [Link]
-
Ashland. (n.d.). 1,4 BUTANEDIOL Safety Data Sheet. [Link]
-
de la Fuente, J. L., et al. (2022). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Polymers, 14(15), 3164. [Link]
-
Wang, Y., et al. (2021). Studies of 4,4′-diphenylmethane diisocyanate (MDI)/1,4-butanediol (BDO) based TPUs by in situ and moving-window two-dimensional correlation infrared spectroscopy: Understanding of multiple DSC endotherms from intermolecular interactions and motions level. Polymer Testing, 94, 107038. [Link]
-
van der Meer, J. Y., et al. (2018). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1947-1954. [Link]
-
LyondellBasell. (2017). 1,4 BUTANEDIOL Safety Data Sheet. [Link]
-
Tri-iso. (n.d.). 1,4-Butanediol SDS. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2012). 1,4-Butanediol: Human health tier II assessment. [Link]
-
Digital Commons @ University of Southern Mississippi. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. [Link]
-
Wikipedia. (n.d.). 1,4-Butanediol. [Link]
- Google Patents. (n.d.). US9533931B2 - Process of producing 1,4-butanediol.
- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.
-
Chang, Y. C., et al. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Catalysts, 9(7), 586. [Link]
-
German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). (n.d.). Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1,4-Butanediol. In NIST Chemistry WebBook. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1,4-BUTANEDIOL. [Link]
Sources
Grignard reaction protocol for 1,4-Diphenyl-1,4-butanediol synthesis
As a Senior Application Scientist, achieving high-yield, reproducible syntheses of complex diols requires moving beyond basic stoichiometric recipes and understanding the mechanistic vulnerabilities of your intermediates.
The synthesis of 1,4-diphenyl-1,4-butanediol via a Grignard reaction is a classic example of this paradigm. This diol is a highly valued precursor for C2-symmetric chiral auxiliaries (such as 2,5-diphenylpyrrolidine), which are heavily utilized as organocatalysts and ligands in asymmetric transition-metal catalysis[1].
However, the direct Grignard approach presents a fundamental chemical conflict: the required electrophile, succinaldehyde (1,4-butanedial) , is notoriously unstable. If isolated and stored, it rapidly undergoes self-polymerization and aldol condensation. To engineer a self-validating and robust protocol, we must bypass the isolation of pure succinaldehyde by generating it in situ via the controlled acidic hydrolysis of a stable acetal precursor, 2,5-dimethoxytetrahydrofuran[2].
Below is the comprehensive, field-proven methodology for the generation of succinaldehyde and its subsequent double-addition Grignard reaction to yield 1,4-diphenyl-1,4-butanediol[3].
Part 1: Strategic Design & Reaction Pathway
The success of this workflow hinges on two distinct chemical environments: an initial aqueous acidic phase to unmask the dialdehyde, followed by a strictly anhydrous, cryogenic organometallic phase to execute the carbon-carbon bond formation.
Fig 1. Chemical pathway from 2,5-dimethoxytetrahydrofuran to 1,4-diphenyl-1,4-butanediol.
Mechanistic Rationale:
-
Acetal Deprotection: Heating 2,5-dimethoxytetrahydrofuran in dilute HCl drives the equilibrium toward the open-chain dialdehyde by liberating methanol.
-
Nucleophilic Addition: Phenylmagnesium bromide (PhMgBr) attacks both formyl groups. Because the dialdehyde is highly reactive, the addition must be performed at -78 °C to suppress competitive enolization.
-
Stereochemical Outcome: The double addition creates two new chiral centers, resulting in a statistical mixture of dl (racemic) and meso diastereomers.
Part 2: Reagent Matrix & Stoichiometry
To ensure complete conversion and account for trace moisture during the transfer of the highly sensitive succinaldehyde, a slight excess (2.2 equivalents) of the Grignard reagent is employed.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.00 | 13.2 g (100 mmol) | Stable Dialdehyde Precursor |
| 0.6 N HCl (aq) | - | Excess | 100 mL | Hydrolysis Catalyst |
| Phenylmagnesium Bromide (3.0 M in THF) | 181.31 | 2.20 | 73.3 mL (220 mmol) | Organometallic Nucleophile |
| Anhydrous THF | 72.11 | - | 150 mL | Coordinating Solvent |
| Saturated NH₄Cl (aq) | 53.49 | Excess | 100 mL | Mild Quenching Agent |
Part 3: Execution Protocol
Fig 2. Step-by-step experimental workflow for the Grignard synthesis protocol.
Step 1: Unmasking the Electrophile (Hydrolysis)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 13.2 g (100 mmol) of 2,5-dimethoxytetrahydrofuran and 100 mL of 0.6 N aqueous HCl.
-
Heat the biphasic mixture to 70 °C while stirring vigorously. Over 45–60 minutes, the mixture will become homogeneous, indicating the successful hydrolysis to succinaldehyde.
-
Cool the flask rapidly to room temperature using an ice-water bath.
Step 2: Rapid Extraction and Solvent Exchange
Expert Insight: Succinaldehyde must not be concentrated to dryness. Neat succinaldehyde will polymerize into an intractable glass within hours.
-
Transfer the aqueous solution to a separatory funnel and extract with Dichloromethane (DCM) (3 × 50 mL).
-
Wash the combined organic layers with 50 mL of saturated brine to remove residual acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at ambient temperature (do not heat) until the DCM is largely removed.
-
Immediately dissolve the crude, pale-yellow succinaldehyde oil in 50 mL of anhydrous THF.
Step 3: Cryogenic Grignard Addition
-
Flame-dry a 500 mL Schlenk flask, purge with Argon, and add 73.3 mL of Phenylmagnesium Bromide (3.0 M in THF, 220 mmol) followed by 100 mL of anhydrous THF.
-
Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.
-
Load the THF solution of succinaldehyde into an addition funnel (or syringe pump) and add it dropwise to the Grignard reagent over 30–45 minutes. Expert Insight: The slow addition at -78 °C is the most critical self-validating step. If added too quickly, the localized exotherm will cause the succinaldehyde to undergo aldol self-condensation, turning the solution dark brown and severely depressing your diol yield.
Step 4: Reaction Maturation
-
Once the addition is complete, remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
The solution will transition from a clear amber to a cloudy suspension as the magnesium alkoxide complex precipitates.
Step 5: Quenching and Isolation
-
Cool the reaction flask to 0 °C using an ice bath.
-
Carefully quench the unreacted Grignard reagent by the dropwise addition of 100 mL of saturated aqueous NH₄Cl. Caution: Vigorous ethane/benzene gas evolution may occur depending on the exact Grignard formulation.
-
Once bubbling subsides, add 50 mL of deionized water to dissolve the precipitated magnesium salts.
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 1,4-diphenyl-1,4-butanediol as a viscous oil that slowly crystallizes.
Step 6: Diastereomeric Separation (Optional)
The crude product contains both the dl (racemic) and meso forms of 1,4-diphenyl-1,4-butanediol. If your downstream application (e.g., chiral auxiliary synthesis) requires the dl-isomer, the mixture can be separated via fractional recrystallization from a mixture of ethyl acetate and hexanes, as the meso isomer typically exhibits different solubility profiles.
Sources
Application Note: 1,4-Diphenyl-1,4-butanediol as a Key Precursor for C2-Symmetric Chiral Auxiliaries
Executive Summary
In advanced asymmetric synthesis, the architectural design of chiral auxiliaries and organocatalysts dictates the stereochemical outcome of target transformations. 1,4-Diphenyl-1,4-butanediol (PubChem CID: 290779)[1] serves as a highly privileged, foundational chiral building block. While rarely used directly as a standalone auxiliary, it is the critical precursor for synthesizing C2 -symmetric cyclic amines—most notably 2,5-diphenylpyrrolidine . This Application Note details the mechanistic rationale, quantitative data, and validated protocols for generating enantiopure 1,4-diphenyl-1,4-butanediol and converting it into a powerful chiral auxiliary for drug development applications.
Mechanistic Rationale: The Power of C2 -Symmetry
The efficacy of a chiral auxiliary relies on its ability to bias the trajectory of incoming reagents. 1,4-Diphenyl-1,4-butanediol is utilized to synthesize C2 -symmetric auxiliaries because the C2 axis of symmetry reduces the number of possible competing transition states by half.
Causality in Structural Design:
-
Steric Shielding: The bulky phenyl groups at the C1 and C4 positions of the diol (which become the C2 and C5 positions of the resulting pyrrolidine) create a deep, chiral pocket.
-
Facial Bias: When the resulting 2,5-diphenylpyrrolidine is attached to a substrate (e.g., forming an enamine or iminium ion), the phenyl rings effectively block one stereoface, forcing electrophilic or nucleophilic attack exclusively from the opposite, less hindered face.
-
Diastereomeric Imperative: The reduction of 1,4-diphenyl-1,4-butanedione yields both dl (chiral) and meso (achiral) isomers. Because the meso isomer contains an internal plane of symmetry, it is useless for asymmetric induction. Therefore, the chosen reduction protocol must exhibit extreme diastereoselectivity (favoring the dl pair) alongside high enantioselectivity[2].
Quantitative Data: Asymmetric Reduction Strategies
To synthesize the chiral auxiliary, the starting diketone must first be reduced to the diol. Table 1 summarizes the performance of leading catalytic systems used to achieve the necessary dl/meso ratio and enantiomeric excess (ee).
Table 1: Comparison of Asymmetric Reduction Methods for 1,4-Diphenyl-1,4-butanedione
| Catalyst System | Hydrogen Source | Yield (%) | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee %) |
| Tethered Rh(III)-TsDPEN[2] | HCOOH / Et₃N (5:2) | 99 | 96:4 | >99 |
| β -Ketoiminato Cobalt(II)[3] | NaBH₄ | 95 | 87:13 | 99 |
| trans-RuCl₂[(S)-BINAP][(S)-Daipen][4] | H₂ (Gas) | >99 | >99:1 | >99 |
Note: The tethered Rh(III) system offers a highly operational, pressure-free alternative to traditional high-pressure hydrogenation, making it ideal for standard laboratory setups.
Experimental Workflows & Protocols
Workflow: 1,4-diphenyl-1,4-butanediol synthesis and conversion to a C2-symmetric chiral auxiliary.
Protocol A: Asymmetric Transfer Hydrogenation (ATH) to (1R,4R)-1,4-Diphenyl-1,4-butanediol
This protocol utilizes a tethered Rh(III)-TsDPEN complex, avoiding the need for high-pressure hydrogen gas[2].
-
Preparation: In a dry, argon-purged Schlenk flask, dissolve 1,4-diphenyl-1,4-butanedione (1.0 equiv) and the (R,R)-tethered Rh(III)-TsDPEN catalyst (0.5 mol %) in anhydrous dichloromethane (DCM).
-
Reduction: Slowly add a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 equiv of HCOOH).
-
Causality: The azeotrope acts as an operational hydrogen donor. The slow addition prevents thermal runaway and maintains a steady hydride transfer rate, maximizing enantioselectivity.
-
-
Reaction: Stir at 25 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the diketone is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
-
Validation: Analyze via ¹H NMR. The dl isomer exhibits carbinol methine protons at ~4.7 ppm, whereas the meso isomer appears slightly shifted. Chiral HPLC confirms >99% ee.
Protocol B: Conversion to the (2S,5S)-2,5-Diphenylpyrrolidine Auxiliary
The conversion relies on a double SN2 inversion, meaning the (1R,4R)-diol yields the (2S,5S)-pyrrolidine[3].
-
Di-Activation (Mesylation):
-
Dissolve (1R,4R)-1,4-diphenyl-1,4-butanediol in anhydrous DCM at 0 °C. Add triethylamine (3.0 equiv).
-
Dropwise, add methanesulfonyl chloride (MsCl, 2.5 equiv).
-
Causality: MsCl is strictly preferred over Tosyl chloride (TsCl) here. The reduced steric bulk of the mesyl group ensures complete di-activation of the highly hindered secondary alcohols adjacent to the phenyl rings.
-
Stir for 1 hour, wash with cold water, and concentrate. Do not purify the dimesylate, as it is prone to decomposition on silica.
-
-
Double SN2 Cyclization:
-
Dissolve the crude dimesylate in THF/MeOH. Add allylamine (3.0 equiv) and heat to 60 °C for 12 hours.
-
Mechanistic Insight: The nitrogen nucleophile attacks the mesylate-bearing carbons from the anti-periplanar face, leading to a strict double inversion of stereocenters.
-
-
Deprotection:
-
Treat the resulting N-allyl-2,5-diphenylpyrrolidine with a catalytic amount of Pd(PPh₃)₄ and N,N-dimethylbarbituric acid (allyl scavenger) in DCM at 35 °C.
-
-
Self-Validating System: Confirm the final auxiliary via ¹H NMR. The disappearance of the diol's CH-OH protons (~4.7 ppm) and the emergence of the pyrrolidine CH-N protons (~4.1 ppm) confirm successful ring closure and deprotection.
Applications in Drug Development
Once synthesized from 1,4-diphenyl-1,4-butanediol, the (2S,5S)-2,5-diphenylpyrrolidine auxiliary is deployed in several critical drug development workflows:
-
Asymmetric Alkylation: The auxiliary can be covalently attached to carboxylic acids (forming chiral amides). Enolization and subsequent alkylation occur with near-perfect facial selectivity due to the flanking phenyl rings. The auxiliary is later cleaved to yield enantiopure α -alkylated acids.
-
Organocatalysis: It functions as a highly efficient secondary amine organocatalyst, driving asymmetric Mukaiyama-Michael additions and cycloadditions via rigid iminium or enamine intermediates.
References
- 1,4-Diphenyl-1,4-butanediol | C16H18O2 | CID 290779 - PubChem. National Institutes of Health.
- Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
- Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters - ACS Publications.
- Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. ResearchGate.
Sources
Protocol for the Preparation of 1,4-Diphenyl-1,4-butanediol Ethers: Acyclic and Cyclic Pathways
Introduction & Scientific Rationale
1,4-Diphenyl-1,4-butanediol is a highly versatile building block in organic synthesis and medicinal chemistry. The etherification of this diol diverges into two distinct, highly valuable pathways: intermolecular etherification to yield acyclic diethers (e.g., 1,4-dimethoxy-1,4-diphenylbutane) and intramolecular cyclodehydration to yield cyclic ethers (e.g., 2,5-diphenyltetrahydrofuran).
As a Senior Application Scientist, it is critical to recognize that these two pathways serve entirely different functions in drug development. Acyclic diethers are frequently utilized to modulate the lipophilicity and metabolic stability of drug candidates. Conversely, the rigid 2,5-diphenyltetrahydrofuran scaffold is a privileged motif used for restricting molecular conformation in targeted therapeutics.
Mechanistic Divergence & Logical Relationships
The choice of reagents and reaction conditions dictates the trajectory of the etherification. Strong bases paired with alkyl halides drive the intermolecular Williamson ether synthesis, while transition metal complexes (or acids) trigger intramolecular cyclization.
Mechanistic divergence of 1,4-diphenyl-1,4-butanediol into acyclic and cyclic ethers.
Protocol A: Intermolecular Etherification (Acyclic Diethers)
Causality & Mechanistic Insights
The synthesis of 1,4-dimethoxy-1,4-diphenylbutane relies on the classical Williamson ether synthesis 1. We select Sodium Hydride (NaH) as the base because it is a strong, non-nucleophilic reagent. It irreversibly deprotonates the secondary alcohols, driving the equilibrium entirely toward the bis-alkoxide intermediate without participating in unwanted side reactions.
The reaction must be initiated at 0 °C to control the violent exothermic release of hydrogen gas and to prevent the base from inducing elimination (E2) pathways on the alkyl halide. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent because it effectively solvates the alkoxide cations, leaving the oxygen anions highly nucleophilic for the subsequent SN2 attack on Methyl Iodide (MeI).
Step-by-step experimental workflow for the Williamson ether synthesis.
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon.
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Diol Addition: Dissolve 1,4-diphenyl-1,4-butanediol (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes. Self-Validation: The cessation of hydrogen gas bubbling indicates complete deprotonation.
-
Alkylation: Add Methyl Iodide (3.0 equiv) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 1,4-dimethoxy-1,4-diphenylbutane.
Protocol B: Intramolecular Etherification (Cyclodehydration)
Causality & Mechanistic Insights
While traditional cyclodehydration of 1,4-diols relies on harsh Brønsted acids (e.g., H2SO4 , p-TsOH), these conditions often proceed via a carbocation ( SN1 ) intermediate, leading to stereochemical scrambling or unwanted elimination to dienes.
To maintain strict stereocontrol—a critical requirement in drug development—we utilize a bifunctional N-heterocyclic carbene (NHC)-Iridium(III) complex. This catalyst operates via a nonclassical metal-hydride-driven pathway rather than simple nucleophilic substitution, allowing the cyclization to proceed under completely neutral conditions [[2]](). This ensures the stereochemical integrity of the starting acyclic diol 3 is predictably mapped onto the resulting 2,5-diphenyltetrahydrofuran.
Step-by-Step Procedure
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the NHC-Ir(III) precatalyst (5 mol%) and AgBF4 (10 mol%) to abstract the chloride ligand and generate the active cationic Iridium species.
-
Substrate Addition: Add 1,4-diphenyl-1,4-butanediol (1.0 equiv) to the vial.
-
Solvent Addition: Add 5 mL of anhydrous, degassed Dichloromethane ( CH2Cl2 ). Seal the vial with a PTFE-lined cap.
-
Reaction: Stir the mixture at room temperature for 2 to 12 hours. Self-Validation: Monitor the reaction progress via GC-MS; the disappearance of the diol mass peak confirms completion.
-
Workup: Once complete, open the vial to air and filter the mixture through a short pad of silica gel to remove the Iridium and Silver salts, eluting with a 9:1 mixture of Petroleum Ether and Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2,5-diphenyltetrahydrofuran.
Quantitative Data Summary
The following table summarizes the key metrics and parameters distinguishing the two etherification protocols.
| Parameter | Protocol A: Acyclic Dietherification | Protocol B: Cyclic Etherification |
| Target Product | 1,4-Dimethoxy-1,4-diphenylbutane | 2,5-Diphenyltetrahydrofuran |
| Reaction Type | Intermolecular SN2 (Williamson) | Intramolecular Cyclodehydration |
| Catalyst / Reagent | NaH (2.5 eq), MeI (3.0 eq) | NHC-Ir(III) complex (5 mol%) |
| Solvent | THF or DMF | CH2Cl2 |
| Temperature | 0 °C → Room Temperature | Room Temperature |
| Typical Yield | 75% - 85% | 80% - 95% |
| Stereochemical Outcome | Retention of configuration | Predictable mapping (Hydride-transfer) |
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nonclassical Mechanism in the Cyclodehydration of Diols Catalyzed by a Bifunctional Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remote stereocontrol in the synthesis of acyclic 1,4-diols and 1,4-aminoalcohols from 2-sulfinyl dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,4-Diphenyl-1,4-butanediol as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, stereodefined nitrogen heterocycles is a cornerstone of drug discovery. 1,4-Diphenyl-1,4-butanediol (C₁₆H₁₈O₂, MW: 242.31 g/mol ) [1] has emerged as a highly versatile, privileged scaffold. Depending on the applied catalytic and activation strategies, this diol serves as a divergent precursor for two critical classes of pharmacophores: chiral 2,5-diphenylpyrrolidines (utilized as both drug scaffolds and C₂-symmetric organocatalysts) and highly substituted 2,5-diphenylpyrroles (ubiquitous in lipid-lowering and anti-inflammatory agents).
This application note details the mechanistic causality, quantitative data, and self-validating protocols required to harness 1,4-diphenyl-1,4-butanediol in advanced synthetic workflows.
Mechanistic Pathways & Causality: The "Why" Behind the Chemistry
Pathway A: Stereospecific Double Inversion to Chiral Pyrrolidines
The synthesis of enantiopure pyrrolidines from chiral 1,4-diphenyl-1,4-butanediol relies on a sequential double Sₙ2 displacement. The diol itself is typically accessed via the Asymmetric Transfer Hydrogenation (ATH) of 1,4-diphenyl-1,4-butanedione using tethered Rh(III) catalysts [2].
The Causality: Hydroxyl groups are poor leaving groups. By treating the diol with methanesulfonyl chloride (MsCl), we convert the hydroxyls into highly labile mesylates. When a primary amine is introduced, it attacks the C1 position via an Sₙ2 mechanism, inverting the stereocenter. The resulting secondary amine immediately undergoes an intramolecular Sₙ2 attack at the C4 position, inverting the second stereocenter [3]. Consequently, starting with a (1R,4R)-diol yields the corresponding stereoinverted 2,5-diphenylpyrrolidine. Field Insight: The critical failure point here is incomplete mesylation, which allows the unreacted hydroxyl to outcompete the amine, leading to a tetrahydrofuran byproduct via intramolecular etherification.
Pathway B: Acceptorless Dehydrogenative Coupling (ADC) to Pyrroles
The synthesis of N-substituted pyrroles traditionally requires harsh oxidants or pre-functionalized starting materials. However, utilizing an acridine-based Ruthenium-pincer catalyst allows for Acceptorless Dehydrogenative Coupling (ADC) [4].
The Causality: The Ru-pincer complex coordinates to the diol, facilitating the sequential removal of hydrogen atoms to form a 1,4-diketone intermediate in situ. Crucially, this process liberates H₂ gas. The diketone then undergoes a Paal-Knorr-type condensation with ammonia and a primary alcohol (which is simultaneously dehydrogenated to an aldehyde/imine by the same catalyst) to yield the aromatic pyrrole. Field Insight: Because this reaction is thermodynamically driven by the evolution of H₂ gas, running this in a completely sealed, unvented autoclave will stall the catalytic cycle. The system must be pressure-regulated to retain ammonia while venting hydrogen.
Divergent Synthetic Workflows
Figure 1: Divergent synthetic pathways of 1,4-Diphenyl-1,4-butanediol in medicinal chemistry.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Chiral N-Allyl-2,5-diphenylpyrrolidine
Objective: Achieve stereospecific cyclization without racemization.
-
Mesylation (Activation):
-
Dissolve (1R,4R)-1,4-diphenyl-1,4-butanediol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add triethylamine (Et₃N, 3.0 equiv) and cool the flask strictly to 0 °C using an ice bath.
-
Add methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise over 15 minutes.
-
In-Process Control (IPC): Stir for 1 hour at 0 °C. Monitor via TLC (Hexane:EtOAc 3:1, visualized with KMnO₄). Do not proceed until the diol spot completely disappears, ensuring no mono-mesylate remains.
-
-
Cyclization:
-
Once mesylation is complete, evaporate the DCM under reduced pressure at room temperature to avoid thermal degradation of the dimesylate.
-
Redissolve the crude dimesylate in anhydrous THF. Add allylamine (3.0 equiv) and heat to 60 °C for 12 hours.
-
-
Validation & Isolation:
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.
-
System Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). A single peak validates that the double Sₙ2 inversion occurred stereospecifically without Sₙ1-mediated racemization.
-
Protocol 2: Ru-Catalyzed Synthesis of N-Hexyl-2,5-diphenylpyrrole
Objective: Atom-economical aromatic heterocycle synthesis via ADC.
-
Catalyst Loading:
-
In a nitrogen-filled glovebox, charge a pressure-regulated autoclave with 1,4-diphenyl-1,4-butanediol (1.0 mmol), 1-hexanol (2.0 mmol), and the acridine-based Ru-pincer catalyst (0.01 mmol, 1 mol%).
-
-
Ammonia Introduction:
-
Add toluene (0.5 mL) as the solvent. Pressurize the autoclave with ammonia gas to 7 bar.
-
-
Dehydrogenative Coupling:
-
Heat the reaction mixture to 150 °C for 24 hours.
-
In-Process Control (IPC): The autoclave must have a back-pressure regulator set to allow the venting of generated H₂ gas while maintaining the NH₃ pressure. A drop in internal pressure indicates successful dehydrogenation.
-
-
Validation & Isolation:
-
Cool to room temperature, vent the remaining gas safely, and analyze the crude mixture via GC-MS using mesitylene as an internal standard.
-
System Validation: The absence of the 1,4-diketone mass peak in the GC-MS trace confirms complete Paal-Knorr condensation. Purify via column chromatography.
-
Quantitative Data Summary
The following table summarizes the comparative metrics of the two primary methodologies utilizing the 1,4-diphenyl-1,4-butanediol scaffold.
| Metric | Pathway A: Pyrrolidine Synthesis | Pathway B: Pyrrole Synthesis |
| Target Pharmacophore | Chiral 2,5-Diphenylpyrrolidine | N-Substituted 2,5-Diphenylpyrrole |
| Key Reagents/Catalyst | MsCl, Et₃N, Primary Amine | Ru-Pincer Catalyst (1 mol%), NH₃ |
| Reaction Temperature | 0 °C (Activation) / 60 °C (Cyclization) | 150 °C |
| Stereochemical Outcome | Complete Inversion (Stereospecific) | N/A (Aromatization destroys chirality) |
| Typical Yield | 80 - 90% | 40 - 65% (Highly dependent on alcohol) |
| Primary Byproducts | Triethylamine hydrochloride salts | H₂ gas, H₂O (Highly Atom Economical) |
| Validation Method | Chiral HPLC, NMR (NOE studies) | GC-MS, ¹H/¹³C NMR |
References
-
National Center for Biotechnology Information. "1,4-Diphenyl-1,4-butanediol". PubChem Compound Summary for CID 290779.[Link]
-
Zheng, L.-S., Llopis, Q., Echeverria, P.-G., Férard, C., Guillamot, G., Phansavath, P., Ratovelomanana-Vidal, V. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations." Journal of Organic Chemistry 2017, 82 (11), 5607–5615.[Link]
-
Feula, A., Male, L., Fossey, J. S. "Diastereoselective Preparation of Azetidines and Pyrrolidines." Organic Letters 2010, 12 (21), 5044–5047.[Link]
-
Daw, P., Ben-David, Y., Milstein, D. "Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium." Journal of the American Chemical Society 2018, 140 (38), 11931–11934.[Link]
Technical Support Center: Purification of Crude 1,4-Diphenyl-1,4-butanediol
Welcome to the Technical Support Center for the purification and stereoisomeric resolution of 1,4-diphenyl-1,4-butanediol. This guide is designed for researchers and drug development professionals dealing with the downstream processing of pinacol coupling products or 1,4-diketone reductions[1].
Because the synthesis of 1,4-diphenyl-1,4-butanediol typically yields a mixture of meso and dl (racemic) diastereomers, recrystallization is not merely a purification step—it is a critical resolution technique[2]. This guide addresses the thermodynamic and kinetic challenges of this specific recrystallization workflow.
Part 1: Diagnostic Workflow & Troubleshooting Logic
The following decision tree maps the standard recrystallization workflow, highlighting critical intervention points when phase separation (oiling out) or co-crystallization occurs.
Figure 1: Diagnostic workflow for the recrystallization and diastereomeric resolution of 1,4-diphenyl-1,4-butanediol.
Part 2: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My crude mixture is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?
Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. Because 1,4-diphenyl-1,4-butanediol has multiple hydrogen-bonding sites and flexible aliphatic carbons, it readily forms a supercooled liquid phase in highly polar solvents before the crystal lattice can nucleate. Solution:
-
Thermodynamic adjustment: Reheat the mixture until the oil dissolves completely into a single phase.
-
Solvent modulation: Add a small volume of a non-polar anti-solvent (like hexanes or petroleum ether) to lower the solubility threshold without depressing the melting point of the solute phase[1].
-
Kinetic intervention: Introduce a seed crystal of pure 1,4-diphenyl-1,4-butanediol at the cloud point to bypass the nucleation energy barrier.
Q2: I am getting a broad melting point range (e.g., 110–125 °C). Why isn't my product pure?
Expert Insight: A depressed and broad melting point indicates co-crystallization of the meso and dl diastereomers. The reduction of 1,4-diphenyl-1,4-butanedione yields both forms[2]. The meso isomer typically packs more efficiently in the solid state, leading to a higher melting point (approx. 135–137 °C)[1]. Solution: Fractional recrystallization is required. Use an Ethyl Acetate/Hexane (approx. 6:4 to 7:3) solvent system[1]. The meso isomer is generally less soluble and will crystallize first. Filter the first crop of crystals, then concentrate the mother liquor to isolate the dl enriched fraction.
Q3: How do I minimize product loss in the mother liquor?
Expert Insight: Diols are highly soluble in polar solvents (like ethanol or methanol) at room temperature. If your primary solvent is too polar, the solubility curve remains too flat across the temperature gradient. Solution: Utilize a binary solvent system (e.g., EtOAc/Hexanes). Ensure the final cooling step reaches 0–4 °C (ice bath) for at least 30 minutes to maximize the yield of the crystal crop before vacuum filtration. Wash the filter cake only with pre-chilled hexanes.
Part 3: Physicochemical Data & Solvent Matrix
To optimize your purification, compare the solvent systems and expected physicochemical properties outlined below.
| Property / Parameter | meso-1,4-Diphenyl-1,4-butanediol | dl-1,4-Diphenyl-1,4-butanediol |
| Stereochemistry | (1R, 4S) - achiral internal plane | (1R, 4R) and (1S, 4S) enantiomers[2] |
| Expected Melting Point | 135 – 137 °C[1] | ~ 112 – 115 °C |
| Optimal Recryst. Solvent | EtOAc / Hexane (6:4)[1] | EtOAc / Hexane (Mother Liquor concentration) |
| Solubility Profile | Lower solubility in non-polar mix | Higher solubility in non-polar mix |
| 1H NMR (CDCl3) Marker | Distinct methine/hydroxyl shifts | Distinct methine/hydroxyl shifts |
Part 4: Standard Operating Procedure (SOP) for Fractional Recrystallization
Objective: Isolate pure meso-1,4-diphenyl-1,4-butanediol from a crude diastereomeric mixture.
-
Dissolution: Place 5.0 g of crude 1,4-diphenyl-1,4-butanediol[1] in a clean, dry Erlenmeyer flask. Add 15 mL of Ethyl Acetate (EtOAc).
-
Heating: Heat the mixture gently on a hot plate while swirling until the solid is completely dissolved. Do not boil vigorously.
-
Anti-Solvent Addition: While maintaining heat, add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add just enough hot EtOAc (1-2 drops) to clear the solution.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45 minutes. Self-validating check: Needle-like or plate-like crystals should begin to form. If an oil forms, refer to Q1.
-
Chilling: Place the flask in an ice-water bath (0–4 °C) for 30 minutes to drive complete precipitation.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes.
-
Drying & Verification: Dry the crystals under high vacuum. Verify purity via melting point analysis (target: 135–137 °C)[1] and 1H NMR.
Part 5: References
-
Clerici, A., et al. "Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System." Sciencemadness.org (Originally published in peer-reviewed literature). URL:
-
LookChem Database. "Cas 163580-95-8, (1S,4S)-1,4-diphenylbutane-1,4-diol." LookChem. URL:
Sources
Separation of meso and dl diastereomers of 1,4-Diphenyl-1,4-butanediol
Welcome to the Technical Support Center for Stereochemical Isolation. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and chromatographic challenges associated with isolating the meso and dl diastereomers of 1,4-Diphenyl-1,4-butanediol.
Unlike simple achiral purifications, separating these diastereomers requires exploiting subtle differences in molecular symmetry, intramolecular hydrogen bonding, and supramolecular complexation.
🔬 Troubleshooting & FAQs
Q1: We are observing severe co-elution of the meso and dl isomers during standard silica gel chromatography. How can we improve the resolution? A1: Co-elution occurs because the polarity difference between the meso (1R, 4S) and dl (1R, 4R / 1S, 4S) forms is marginal. Mechanistic Causality: The separation relies on the spatial arrangement of the hydroxyl groups. The dl isomer, possessing C2 symmetry, can form a more stable intramolecular hydrogen-bonding network than the meso isomer. This slightly reduces its interaction with the polar stationary phase, allowing the dl isomer to elute first. Solution: Do not use an isocratic solvent system. Instead, utilize a shallow gradient. Start with 90:10 Hexane:Ethyl Acetate to ensure the molecules interact deeply with the silica pores, and slowly ramp to 60:40. If co-elution persists, you can temporarily derivatrize the mixture into cyclic acetonides; the rigid ring structure drastically amplifies the steric differences between the diastereomers, resulting in widely separated Rf values.
Q2: Is there a scalable, non-chromatographic method to separate the meso and dl forms, and subsequently resolve the dl enantiomers? A2: Yes. For bulk scale-up, column chromatography becomes solvent-prohibitive. A highly effective, self-validating protocol utilizes dynamic complexation with boric acid and a chiral auxiliary. Mechanistic Causality: As established by [1], reacting the diol mixture with boric acid ( B(OH)3 ) and (S)-proline forms diastereomeric borate-proline complexes. Boric acid acts as a tether, forming a cyclic borate ester with the 1,4-diol, while the chiral (S)-proline coordinates to the boron center. The steric clash between the phenyl rings of the diol and the pyrrolidine ring of the proline differs drastically between the meso, (1R,4R), and (1S,4S) configurations. This leads to massive differences in solubility, allowing the dl pair to be separated from the meso form via selective precipitation, and further resolving the enantiomers[2].
Q3: We want to synthesize only the (1S,4S)-enantiomer directly from 1,4-diphenyl-1,4-butanedione, bypassing the meso form entirely. Is this feasible? A3: Yes, direct stereoselective enzymatic bioreduction is the most efficient way to bypass the meso byproduct entirely. Mechanistic Causality: Using specific alcohol dehydrogenases (ADHs), the reduction of the diketone is perfectly stereocontrolled by the enzyme's chiral active site, which dictates strict facial selectivity during hydride transfer. For instance, bioreduction using Ralstonia sp. ADH (RasADH) overexpressed in E. coli yields the (1S,4S)-1,4-diphenylbutane-1,4-diol with >99% enantiomeric excess and >98% diastereomeric excess[3].
📊 Quantitative Data Presentation
To assist in your fraction identification and workflow planning, the physicochemical and chromatographic properties of the isomers are summarized below:
| Property | meso-1,4-Diphenyl-1,4-butanediol | dl-1,4-Diphenyl-1,4-butanediol |
| Stereochemistry | (1R, 4S) | Racemic mixture of (1R, 4R) & (1S, 4S) |
| Symmetry | Plane of symmetry ( Cs ), Achiral | C2 -symmetric, Chiral |
| Typical Rf Value | ~0.30 (in 60:40 Hexane/EtOAc) | ~0.36 (in 60:40 Hexane/EtOAc) |
| Elution Order | Elutes Second | Elutes First |
| Enzymatic Synthesis | Typically avoided / Byproduct | Highly targeted (e.g., pure 1S,4S)[4] |
⚙️ Experimental Methodologies
Protocol A: Chromatographic Separation of Diastereomers
Self-Validating Check: The dl-isomer must appear as the top spot on your TLC plate before pooling fractions.
-
Sample Preparation: Dissolve the crude mixture of 1,4-diphenyl-1,4-butanediol in a minimum viable volume of dichloromethane (DCM) to prevent band broadening.
-
Column Loading: Load the sample onto a pre-packed silica gel column (230-400 mesh).
-
Gradient Elution: Elute using a gradient solvent system. Begin at 90:10 Hexane:Ethyl Acetate (2 column volumes), gradually increasing polarity to 60:40 Hexane:Ethyl Acetate.
-
Fraction Monitoring: Monitor fractions via TLC (using 60:40 Hexane:EtOAc). The dl-isomer typically elutes first ( Rf ~ 0.36), followed by the meso-isomer ( Rf ~ 0.30).
-
Isolation: Pool fractions containing pure diastereomers and remove the solvent under reduced pressure to yield the isolated solids.
Protocol B: Derivatization-Assisted Resolution ((S)-Proline / Boric Acid)
Self-Validating Check: The successful formation of the complex is confirmed by the stoichiometric collection of water in the Dean-Stark trap.
-
Reaction Setup: In a round-bottom flask, suspend the diastereomeric diol mixture (1.0 equiv), boric acid (1.0 equiv), and (S)-proline (1.0 equiv) in anhydrous toluene[1].
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus. Reflux the mixture to remove water azeotropically, driving the thermodynamic formation of the borate-(S)-proline complex.
-
Selective Precipitation: Allow the mixture to cool to room temperature. The distinct solubilities of the supramolecular complexes will cause the dl-isomer complex to crystallize preferentially.
-
Filtration: Filter the precipitate under a vacuum.
-
Hydrolysis: Hydrolyze the isolated complex by stirring it in a biphasic mixture of 1M HCl and Ethyl Acetate for 2 hours.
-
Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and evaporate to recover the highly purified dl-diastereomer.
🗺️ Workflow Visualization
Workflow for the synthesis and separation of 1,4-diphenyl-1,4-butanediol stereoisomers.
📚 References
-
Title: Resolution of C2-symmetric 2,3-diphenylbutane-1,4-diol and purification of diastereomeric 1,4-diphenylbutane-1,4-diol using (S)-proline and boric acid Source: Tetrahedron: Asymmetry (Periasamy et al., 2001) URL: [Link]
-
Title: Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases Source: Catalysts / MDPI (Serra et al., 2018) URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1,4-Diphenyl-1,4-butanediol
Welcome to the Technical Support Center. Synthesizing 1,4-diphenyl-1,4-butanediol with high yield and stereochemical purity is a critical bottleneck in the development of chiral pyrrolidines, phospholane ligands, and other biologically active heterocycles. This guide bypasses generic advice, offering field-proven, causality-driven troubleshooting for the reduction of 1,4-diphenyl-1,4-butanedione.
Synthesis Workflow & Mechanistic Pathways
Understanding the transition state of your chosen reduction method is the first step in troubleshooting. The diagram below illustrates the divergent pathways based on catalyst selection.
Fig 1. Mechanistic pathways for 1,4-diphenyl-1,4-butanediol synthesis and stereocontrol.
Core Methodologies: Self-Validating Protocols
To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to downstream steps without confirming the specific validation checkpoints listed below.
Protocol A: Asymmetric Transfer Hydrogenation (ATH) for Enantiopure Synthesis
This method utilizes a tethered Rh(III)-TsDPEN complex to achieve near-perfect enantioselectivity ()[1].
-
Preparation: To a Schlenk tube, add the tethered Rh(III)-TsDPEN complex (0.5 mol %) and 1,4-diphenyl-1,4-butanedione (1.0 equiv)[1].
-
Degassing (Critical Causality): Perform three strict vacuum/argon cycles. Why? The active metal-hydride species is highly susceptible to irreversible oxidation by atmospheric oxygen. Failing this step will kill the catalytic cycle immediately.
-
Reagent Addition: Inject a pre-mixed, degassed HCO₂H/Et₃N (5:2) azeotropic mixture at room temperature[1].
-
Reaction: Stir the orange mixture at 25–30 °C.
-
Self-Validation Checkpoint: Monitor via TLC (Pentane/EtOAc 8:2). The reaction is complete when the diketone spot is fully consumed. To validate stereocontrol, check for the meso isomer, which typically elutes with a slightly lower Rf than the dl isomer due to differences in intramolecular hydrogen bonding. If the meso spot exceeds 5% of the total product area, your catalyst enantiopurity or azeotrope ratio has degraded.
-
Workup: Filter the mixture through a short pad of silica gel, eluting with Pentane/EtOAc (8:2), and concentrate under vacuum[1].
Protocol B: Diastereoselective Borohydride Reduction
For applications where moderate dl/meso ratios are acceptable, a chelation-controlled borohydride reduction is highly scalable ()[2].
-
Preparation: Dissolve 1,4-diphenyl-1,4-butanedione (1.0 equiv) and an optically active β -ketoiminato Co(II) complex (5 mol %) in dry THF[2].
-
Reduction (Critical Causality): Cool the mixture to 0 °C and add NaBH₄ (4.0 equiv) in small portions. Why? The Co(II) catalyst chelates the diketone, creating a rigid intermediate. Maintaining a low temperature (0 °C) minimizes the kinetic energy of the system, forcing the hydride to attack exclusively from the less sterically hindered face, thereby favoring the dl isomer[2].
-
Quenching: After 4 hours, carefully quench the excess hydride with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the enriched dl mixture.
Quantitative Yield & Stereoselectivity Data
Use the table below to benchmark your experimental results against established literature standards.
| Methodology | Catalyst / Reagent | Typical Yield (%) | dl/meso Ratio | Enantiomeric Excess (ee) | Primary Application |
| ATH | Rh(III)-TsDPEN | >95% | 96:4 | >99% | Chiral Ligands / Pyrrolidines |
| Chelation-Controlled | NaBH₄ + Co(II) | 88% | 87:13 | 99% (of dl) | Intermediate Synthesis |
| Uncatalyzed Reduction | NaBH₄ (in MeOH) | >90% | ~50:50 | 0% (Racemic) | Pyrrole Synthesis (Aromatized) |
Troubleshooting Guides & FAQs
Q1: Why is my dl/meso ratio so low (e.g., < 50:50) during the reduction of 1,4-diphenyl-1,4-butanedione? A: The dl/meso selectivity is fundamentally driven by the transition state geometry during the sequential reduction of the two ketone moieties. If you are using un-catalyzed NaBH₄, the reaction lacks a chiral or sterically rigid pocket, leading to poor facial discrimination and a near-statistical mixture of diastereomers. Solution: Switch to a stereocontrolled method. Using a tethered Rh(III)-TsDPEN catalyst enforces a rigid chiral pocket, minimizing the energy of the transition state leading to the C2 -symmetric dl isomer while sterically penalizing the meso pathway ()[1]. Alternatively, introducing a β -ketoiminato cobalt(II) complex during NaBH₄ reduction will chelate the intermediate, directing the second hydride attack to favor the dl isomer (up to an 87:13 ratio) ()[2].
Q2: I'm experiencing incomplete conversion (low yield) in the ATH reaction. How can I optimize it? A: Incomplete conversion in Asymmetric Transfer Hydrogenation (ATH) is almost always linked to either catalyst poisoning or an imbalance in the hydrogen donor equilibrium. The reduction relies on a HCO₂H/Et₃N azeotrope. If the formic acid is depleted or if the system is open, the reverse oxidation reaction competes with the forward reduction. Solution:
-
Seal the System: Ensure the reaction is conducted in a closed vessel (after initial degassing) to prevent the escape of CO₂ gas, which provides the thermodynamic driving force for the reaction.
-
Azeotrope Ratio: Verify your HCO₂H/Et₃N ratio is exactly 5:2[1]. An excess of amine can coordinate to the Rh(III) center, blocking the vacant site required for hydride transfer.
-
Intervention: If the starting diketone persists after 24 hours, do not add more catalyst; instead, spike the system with 100 µL of fresh, strictly degassed 5:2 azeotrope.
Q3: How do I separate the dl and meso diastereomers if my reaction isn't perfectly selective? A: The dl and meso isomers of 1,4-diphenyl-1,4-butanediol have distinct physical properties due to differences in their intramolecular hydrogen bonding networks. The meso isomer typically exhibits a lower Rf on silica gel (EtOAc/Hexane) because its hydroxyl groups are more available for intermolecular hydrogen bonding with the stationary phase. Solution: If your dl/meso ratio is >85:15, a simple recrystallization from hot ethanol/hexane can often yield the pure dl isomer. For lower ratios, flash column chromatography (gradient elution from 10% to 30% EtOAc in Hexane) is required to resolve the isomers.
Q4: Can I use the crude diol directly for downstream heterocycle synthesis without purifying the diastereomers? A: It depends entirely on your target molecule. If you are synthesizing N-substituted pyrroles via acceptorless dehydrogenative coupling with primary amines or ammonia ()[3], the stereochemistry at the 1,4-positions is destroyed upon aromatization of the pyrrole ring. Therefore, a crude dl/meso mixture is perfectly acceptable, and you can bypass the expensive ATH catalyst in favor of a rapid, uncatalyzed NaBH₄ reduction. However, if you are synthesizing chiral pyrrolidines or phospholane ligands, enantiomeric and diastereomeric purity is critical, and the crude mixture must be rigorously purified.
References
-
Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry.[Link]
-
Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters.[Link]
-
Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium. Journal of the American Chemical Society.[Link]
Sources
Column chromatography conditions for purifying 1,4-Diphenyl-1,4-butanediol
Overview 1,4-Diphenyl-1,4-butanediol is a highly valued intermediate in drug development and the synthesis of chiral C2-symmetric ligands (such as phospholanes) and1[1]. Due to its dual hydroxyl groups and bulky phenyl rings, it exhibits strong hydrogen-bonding interactions with silica gel. This guide provides field-proven troubleshooting strategies and self-validating protocols for its purification via normal-phase column chromatography.
Section 1: Eluent Selection and Optimization (FAQs)
Q: What is the optimal solvent system for separating 1,4-diphenyl-1,4-butanediol from unreacted diketones or mono-alcohols? A: The most robust and widely cited solvent system is a Hexane/Ethyl Acetate (EtOAc) mixture. A 6:4 Hexane/EtOAc ratio is highly recommended for flash column chromatography, consistently 2[2]. Alternatively, a Pentane/Diethyl Ether (5:1 to 3:1) gradient can be used if highly volatile solvents are required for3[3]. Mechanistic Causality: The dual hydroxyl groups act as strong hydrogen-bond donors to the silanol groups on the silica stationary phase. Non-polar solvents like pure hexane cannot disrupt these interactions. EtOAc acts as a competitive hydrogen-bond acceptor, facilitating the controlled desorption of the diol from the silica surface.
Q: How do I resolve the (1R,4R)/(1S,4S) enantiomers from the meso-isomer during chromatography? A: Chromatographic resolution of the dl pair from the meso form on standard achiral silica gel is notoriously difficult. While asymmetric transfer hydrogenation of 1,4-diphenyl-1,4-butanedione can yield the (1R,4R)-diol with an4[4], standard flash chromatography will only purify the bulk diol from other chemical impurities. Mechanistic Causality: The flexible butane backbone minimizes macroscopic polarity differences between the diastereomers. To achieve absolute diastereomeric purity, chromatography must be followed by repeated recrystallization (typically from hot ethyl acetate/hexane).
Section 2: Troubleshooting Common Chromatography Issues
Q: Why am I experiencing severe band broadening and low recovery (streaking) of the diol? A: Streaking of 1,4-diphenyl-1,4-butanediol is typically caused by two factors: secondary interactions with highly active silanol sites, or poor sample solubility during liquid loading. Solution: Ensure your sample is completely dissolved before loading. If the diol precipitates at the top of the column due to the non-polar packing solvent, it will slowly dissolve during elution, causing massive band broadening. Transitioning to a "dry loading" technique (detailed below) eliminates solubility-induced streaking by pre-adsorbing the compound onto a solid matrix.
Section 3: Step-by-Step Methodology: Dry-Loading Flash Chromatography Protocol
This protocol utilizes a self-validating dry-loading technique to ensure a narrow elution band and high resolution.
-
Preparation of the Dry Load: Dissolve the crude reaction mixture in a minimum volume of a volatile, polar solvent (e.g., acetone or dichloromethane). Add standard silica gel (approximately 3 to 4 times the mass of the crude product). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Validation Check: If the powder clumps or sticks to the flask, residual solvent or oil remains. Redissolve in the volatile solvent, add slightly more silica, and re-evaporate until perfectly free-flowing.
-
Column Packing: Slurry-pack a glass column with silica gel (230–400 mesh) using Hexane/EtOAc (8:2). Ensure a flat sand bed at the top of the stationary phase.
-
Loading: Carefully pour the dry-loaded silica powder onto the flat sand bed. Top with another thin layer of sand to prevent physical disturbance of the bed during solvent addition.
-
Elution: Begin elution with Hexane/EtOAc (8:2) to flush out non-polar impurities (e.g., unreacted 1,4-diphenyl-1,4-butanedione). Gradually increase the eluent polarity to 2[2].
-
Monitoring (Self-Validating Step): Collect fractions and monitor via Thin Layer Chromatography (TLC). Validation Check: Visualizing the diol requires dual confirmation. UV light (254 nm) confirms the presence of the phenyl rings. However, unreacted diketone is also UV active. Stain the TLC plate with Potassium Permanganate (KMnO₄) and apply heat; the diol will rapidly oxidize, appearing as a bright yellow/brown spot against a purple background, confirming the presence of the hydroxyl groups.
-
Recovery: Pool the fractions containing the pure product (typically eluting at an R_f of ~0.35 in 6:4 Hexane/EtOAc) and concentrate under reduced pressure.
Section 4: Quantitative Eluent Data
The following table summarizes the quantitative parameters for various solvent systems used in the purification of 1,4-diphenyl-1,4-butanediol.
| Solvent System | Ratio | Target Impurity Removed | Typical R_f of Diol | Technical Remarks |
| Hexane / EtOAc | 8:2 | Diketones, non-polar byproducts | < 0.10 | Used for initial column flushing and baseline separation. |
| Hexane / EtOAc | 6:4 | Mono-alcohols, partial reduction products | ~0.35 | 2[2]. |
| Pentane / Et₂O | 3:1 | General crude impurities | ~0.30 | 3[3]. |
| CH₂Cl₂ / MeOH | 95:5 | Highly polar baseline impurities | ~0.40 | 1[1]. |
Section 5: Purification Workflow
Workflow for the chromatographic purification of 1,4-diphenyl-1,4-butanediol.
References
- Source: sciencemadness.
- Source: Google Patents (DE60221117T2)
- Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)
- Source: unibo.
Sources
Technical Support Center: Scaling Up the Synthesis of 1,4-Diphenyl-1,4-butanediol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who are struggling to transition the synthesis of 1,4-diphenyl-1,4-butanediol from milligram-scale discovery to multigram or kilogram-scale production.
The primary synthetic route involves the reduction of 1,4-diphenyl-1,4-butanedione. The critical bottleneck at scale is not achieving chemical conversion, but rather strictly controlling the stereochemistry . Without proper methodology, the reaction defaults to the thermodynamically favored meso isomer, destroying the yield of the highly valuable, enantiopure dl diol (e.g., (1R,4R) or (1S,4S)) required for downstream chiral organocatalysts [1].
Below, you will find our authoritative troubleshooting guide, mechanistic FAQs, quantitative performance data, and a self-validating scale-up protocol designed to ensure scientific integrity at every step.
Strategic Workflow: Reduction Methodologies
Figure 1: Strategic pathways for the reduction of 1,4-diphenyl-1,4-butanedione to its diol.
Troubleshooting Guides & FAQs
Q1: During scale-up (50g+), my NaBH₄ reductions are yielding a complex mixture of meso and dl isomers that are impossible to separate. Why is this happening, and how do I fix it?
-
Causality: Non-catalyzed hydride reductions (like NaBH₄ or LiAlH₄) proceed via unconstrained transition states. At a small scale, you might isolate a fraction of the dl isomer via chromatography, but at scale, exothermic thermal gradients further degrade any inherent substrate control, leading to a high proportion of the meso isomer.
-
Actionable Fix: Abandon achiral hydride sources for scale-up. Transition to Asymmetric Transfer Hydrogenation (ATH) using a tethered Rh(III)-TsDPEN complex. ATH using a formic acid/triethylamine (HCOOH/TEA) hydrogen donor system is highly scalable, avoids handling hazardous borane gas (a major safety concern in CBS reductions), and routinely delivers dl/meso ratios of >96:4 with >99% ee [1].
Q2: I switched to Rh-TsDPEN catalyzed ATH, but my reaction stalls at 70% conversion on a 100-gram scale. The small-scale (1g) reaction went to completion. What is the bottleneck?
-
Causality: Incomplete conversion in ATH at scale is a mass transfer and catalyst deactivation issue. The HCOOH/TEA azeotrope acts as both the hydrogen source and the solvent. At scale, CO₂ off-gassing (the byproduct of HCOOH oxidation) causes severe foaming, altering phase dynamics and limiting contact between the catalyst, the diketone, and the hydrogen donor. Furthermore, trace oxygen dissolved in large solvent volumes rapidly oxidizes the active Rh-hydride species.
-
Actionable Fix:
-
Degassing: Sparge the HCOOH/TEA mixture with argon for at least 30 minutes prior to adding the catalyst.
-
Agitation: Use a mechanical overhead stirrer (not a magnetic stir bar) to ensure efficient CO₂ disengagement.
-
Q3: My starting material, 1,4-diphenyl-1,4-butanedione, has poor solubility in the HCOOH/TEA mixture. Will this ruin the reaction?
-
Causality: No. ATH is highly effective as a slurry-to-solution process. As the dissolved diketone is reduced to the diol, Le Chatelier's principle drives the continuous dissolution of the remaining solid diketone into the active catalytic cycle.
-
Actionable Fix: Do not add co-solvents (like THF or DCM) to force dissolution. Co-solvents dilute the hydrogen donor concentration and drastically reduce the reaction rate and enantioselectivity. Rely on mechanical overhead stirring to maintain a homogeneous suspension.
Q4: How can I efficiently isolate the enantiopure (1R,4R)-1,4-diphenyl-1,4-butanediol without relying on preparative chromatography?
-
Causality: Column chromatography is unviable for large-scale drug development. Fortunately, the dl and meso isomers exhibit distinct solubility profiles due to their different crystal lattice energies [2].
-
Actionable Fix: Utilize a solvent-antisolvent trituration strategy. After the ATH reaction, extract into ethyl acetate, concentrate the organic layer, and triturate the crude residue with cold hexanes. The enantiopure (1R,4R)-diol will readily precipitate as a highly crystalline white solid, leaving trace meso impurities and catalyst residues in the mother liquor.
Quantitative Data: Method Comparison
| Reduction Methodology | Reagents / Catalyst | Typical Yield | dl / meso Ratio | Enantiomeric Excess (ee) | Scalability Rating |
| Achiral Hydride | NaBH₄ or LiAlH₄, THF | 85 - 90% | ~50:50 | N/A (Racemic) | Poor (Separation bottleneck) |
| CBS Reduction | Borane-THF, Chiral Oxazaborolidine | 88 - 92% | >90:10 | >95% | Moderate (Borane hazards at scale) |
| ATH (Recommended) | (R,R)-Rh-TsDPEN, HCOOH/TEA | 95 - 98% | 96:4 | >99% | Excellent (High atom economy) |
Experimental Protocol: Scalable ATH of 1,4-Diphenyl-1,4-butanedione
Note: This protocol incorporates self-validating checkpoints to ensure process integrity at every stage.
Materials Required:
-
1,4-Diphenyl-1,4-butanedione (100 g, 420 mmol)
-
(R,R)-Rh-TsDPEN complex (0.5 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 molar ratio, 500 mL)
-
Ethyl acetate (for extraction)
-
Hexanes (for trituration)
Step-by-Step Methodology:
-
System Preparation & Degassing:
-
Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, and an argon inlet.
-
Add the HCOOH/TEA (5:2) mixture (500 mL) to the reactor.
-
Causality Check: Sparge the mixture with argon for 30 minutes. Removing dissolved oxygen is critical to prevent the oxidative deactivation of the Rh(III) catalyst.
-
-
Substrate Addition:
-
Add 1,4-diphenyl-1,4-butanedione (100 g) to the reactor. Stir at 300 rpm until a uniform suspension is achieved.
-
-
Catalyst Initiation:
-
Add the (R,R)-Rh-TsDPEN complex (0.5 mol%).
-
Self-Validating Cue: Within 10-15 minutes, steady effervescence (CO₂ evolution) should be visible. This visual cue confirms the active catalytic cycle of formate oxidation and hydride transfer has initiated.
-
-
Reaction Monitoring:
-
Maintain the internal temperature at 30 °C using the jacketed reactor.
-
Monitor the reaction via Chiral SFC or HPLC (Daicel Chiralpak IB column) every 4 hours.
-
Self-Validating Cue: The reaction is deemed complete when the diketone peak area is <1% (typically 16-24 hours).
-
-
Quench and Extraction:
-
Cool the reactor to 5 °C. Slowly quench the reaction by adding 500 mL of cold water to halt the catalytic cycle and dissolve the amine salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 400 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
-
Isolation via Trituration:
-
Concentrate the organic layer under reduced pressure to yield a viscous crude oil.
-
Add 300 mL of ice-cold hexanes and stir vigorously for 1 hour.
-
Self-Validating Cue: The oil will crystallize into a free-flowing white solid. Filter and dry under a vacuum to obtain enantiomerically pure (1R,4R)-1,4-diphenyl-1,4-butanediol.
-
References
- Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)
- Source: PubMed Central (PMC)
A Spectroscopic Guide to Differentiating meso and dl-1,4-Diphenyl-1,4-butanediol
For researchers in stereoselective synthesis and drug development, the precise characterization of diastereomers is a critical step. This guide provides an in-depth spectroscopic comparison of meso and dl-1,4-diphenyl-1,4-butanediol, two diastereomers with distinct three-dimensional arrangements that significantly influence their physical, chemical, and biological properties. Understanding their spectroscopic signatures is paramount for unambiguous identification and for ensuring the stereochemical integrity of synthetic pathways.
The Stereochemical Landscape: meso vs. dl
1,4-Diphenyl-1,4-butanediol possesses two stereocenters at the C1 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers (R,R and S,S) that constitute the racemic mixture (dl), and an achiral meso compound (R,S). The key distinction lies in their internal symmetry. The meso isomer has a plane of symmetry, rendering it achiral, while the dl isomers are chiral and are non-superimposable mirror images of each other. This fundamental difference in symmetry is the foundation for their distinct spectroscopic behaviors, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy: A Window into Molecular Symmetry
Proton NMR (¹H NMR) spectroscopy is a powerful tool for differentiating these diastereomers. The chemical environment of the protons in each isomer is unique, leading to discernible differences in their respective spectra.
Key Differentiating Features in ¹H NMR:
-
Methine Protons (CH-OH): In the meso isomer, the two methine protons are chemically and magnetically equivalent due to the plane of symmetry. This results in a single, sharp signal. In contrast, the methine protons in the dl isomer are diastereotopic and thus magnetically non-equivalent, leading to two distinct signals or a more complex multiplet.
-
Methylene Protons (-CH₂-CH₂-): The four methylene protons in the central butane chain also exhibit distinct patterns. In the meso isomer, the two CH₂ groups are equivalent. The two protons within each CH₂ group are diastereotopic, giving rise to a more complex splitting pattern, often an AB quartet, which may be further split by the adjacent methine proton. For the dl isomer, the two CH₂ groups are also equivalent, but the protons within each group are again diastereotopic, leading to a complex multiplet. The coupling constants between the methine and methylene protons will also differ between the two diastereomers due to their different dihedral angles, as described by the Karplus equation.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is advantageous for resolving complex multiplets.
-
Data Acquisition: Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for distinguishing the meso and dl isomers by revealing the number of unique carbon environments.
Key Differentiating Features in ¹³C NMR:
-
Symmetry-Driven Equivalence: The most significant difference is a direct consequence of the molecular symmetry. The meso isomer, with its plane of symmetry, will exhibit fewer signals in its ¹³C NMR spectrum compared to the dl isomer. The two phenyl groups, the two methine carbons, and the two methylene carbons in the meso form are chemically equivalent, resulting in a simplified spectrum. The dl isomer, being asymmetric, will show a greater number of signals, as the corresponding carbons are not related by symmetry.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, which corresponds to a ¹³C frequency of 100 MHz.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of molecules. While the IR spectra of the meso and dl isomers are generally similar due to the presence of the same functional groups (O-H and C-H bonds), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. These differences arise from variations in the overall molecular symmetry and intermolecular interactions, such as hydrogen bonding, in the solid state.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretching Region: The broadness and position of the O-H stretching band (around 3200-3600 cm⁻¹) can provide clues about the extent and nature of intermolecular and intramolecular hydrogen bonding, which may differ between the diastereomers in the solid state or in concentrated solutions.
-
Fingerprint Region: Minor but reproducible differences in the pattern of peaks in the fingerprint region can serve as a diagnostic tool when comparing the spectrum of an unknown sample to that of an authentic standard.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For solutions, a suitable solvent that does not have strong absorption in the regions of interest should be chosen (e.g., CCl₄).
-
Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed and compared between the two isomers.
Summary of Spectroscopic Data
| Spectroscopic Technique | meso-1,4-Diphenyl-1,4-butanediol | dl-1,4-Diphenyl-1,4-butanediol |
| ¹H NMR | Fewer signals due to symmetry. Equivalent methine and methylene protons. | More complex spectrum. Non-equivalent methine and methylene protons. |
| ¹³C NMR | Fewer signals due to symmetry. | More signals due to lack of symmetry. |
| IR | Similar to dl isomer, with potential subtle differences in the O-H stretch and fingerprint region. | Similar to meso isomer, with potential subtle differences in the O-H stretch and fingerprint region. |
Visualizing the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of meso and dl-1,4-diphenyl-1,4-butanediol.
Caption: Workflow for spectroscopic differentiation.
Conclusion
The differentiation of meso and dl-1,4-diphenyl-1,4-butanediol is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy, with IR spectroscopy providing complementary information. The key to their distinction lies in the inherent symmetry of the meso isomer, which leads to a significantly simpler NMR spectrum compared to the asymmetric dl isomer. By carefully analyzing the number of signals, their multiplicities, and coupling constants, researchers can confidently assign the stereochemistry of their synthesized or isolated compounds. This guide provides the foundational knowledge and experimental framework to perform this critical analysis with scientific rigor.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
In-Depth Comparison of Synthesis Methods for 1,4-Diphenyl-1,4-butanediol
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Introduction and Mechanistic Challenges
1,4-Diphenyl-1,4-butanediol (CAS: 2085-90-7) is a highly valued C2 -symmetric building block, essential for synthesizing chiral pyrrolidines, phospholane ligands, and other organocatalysts used in asymmetric synthesis[1][2].
The primary synthetic challenge in producing this diol lies in strict stereocontrol. Because the molecule possesses two chiral centers at C1 and C4, it can exist in three stereoisomeric forms: the enantiomerically pure (1R,4R) and (1S,4S) configurations, and the optically inactive meso-(1R,4S) form[3]. Classical reduction methods yield a statistical mixture of these isomers, necessitating tedious downstream resolution. Modern chemocatalytic and biocatalytic methods have evolved to solve this by dictating the facial approach of the hydride during the reduction of the precursor, 1,4-diphenyl-1,4-butanedione[3][4].
This guide objectively compares three distinct synthetic pathways—classical chemical reduction, asymmetric transfer hydrogenation (ATH), and biocatalytic reduction—providing mechanistic causality and self-validating protocols for each.
Visualizing the Synthetic Workflows
Fig 1. Divergent synthetic pathways for 1,4-Diphenyl-1,4-butanediol.
Comparative Analysis of Synthesis Routes
Route A: Classical Chemical Reduction (Baseline)
Mechanism & Causality: Sodium borohydride ( NaBH4 ) acts as a nucleophilic hydride source. Because the 1,4-diphenyl-1,4-butanedione substrate is planar and lacks a chiral auxiliary, the hydride attacks the carbonyl carbon from either face indiscriminately. This lack of facial bias results in a diastereomeric mixture, typically heavily favoring the racemic (dl) mixture over the meso form (approx. 8:2 ratio)[5].
Self-Validating Protocol:
-
Initiation: Dissolve 1,4-diphenylbutane-1,4-dione (3.1 mmol) in 30 mL of methanol ( CH3OH )[5].
-
Reduction: Slowly add NaBH4 (6.7 mmol) over 30 minutes to control the evolution of hydrogen gas and manage the exothermic reaction[5].
-
Propagation: Stir the mixture for 3 hours at room temperature[5].
-
Quenching: Neutralize the remaining borohydride with 0.1 M HCl and wash with distilled water[5].
-
Extraction: Extract the organic layer and dry over Na2SO4 . Remove the solvent in vacuo[5].
-
Validation Checkpoint: Perform 1H -NMR ( CDCl3 ). The appearance of a multiplet at δ 4.70-4.65 ppm (2H, benzylic CH-OH) and a broad singlet at δ 2.82-2.80 ppm (2H, -OH) confirms successful reduction. The absence of a ketone signal at δ ~200 ppm in 13C -NMR validates complete conversion[5].
Route B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism & Causality: To achieve stereocontrol, ATH employs tethered Rh(III)-TsDPEN complexes. Formic acid serves as the hydrogen donor. The rigid chiral environment of the diamine ligand restricts the transition state, forcing the hydride to attack exclusively from one face of the carbonyl. This precise spatial arrangement yields the (1R,4R)-diol with exceptional enantioselectivity (>99% ee)[4][6].
Self-Validating Protocol:
-
Initiation: Charge a reaction vessel with 1,4-diphenyl-1,4-butanedione and 1-2 mol% of the tethered Rh(III)-TsDPEN complex (e.g., (R,R)-8b)[4].
-
Reduction: Add a degassed mixture of formic acid/triethylamine (5:2 ratio), which acts as both the hydrogen donor and buffer[4][6].
-
Propagation: Stir the solution at 40 °C under an inert argon atmosphere.
-
Quenching: Quench with water and extract with dichloromethane[4].
-
Purification: Filter the organic phase through a short pad of silica gel to remove the rhodium catalyst[4].
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in the mobile phase, and analyze via Chiral Stationary Phase HPLC (CSP-HPLC) at 254 nm. A single peak corresponding to the (1R,4R) isomer validates the >99% ee and a high dl:meso ratio (e.g., 96:4)[4].
Route C: Biocatalytic Enzymatic Reduction
Mechanism & Causality: While transition metal catalysis is highly effective, trace metal contamination is a critical bottleneck in pharmaceutical development. Alcohol dehydrogenases (ADHs), such as RasADH from Ralstonia sp., offer a strictly controlled enzymatic pocket that binds the bulky 1,4-diaryl-1,4-diketone. The enzyme transfers a hydride from the NADPH cofactor exclusively to one face, yielding the (1S,4S)-diol[7].
Self-Validating Protocol:
-
Buffer Preparation: Prepare 900 µL of phosphate buffer (125 mM, pH 7.0) containing 1.25 mM MgSO4 and 1 mM NADP+ [7].
-
Enzyme Addition: Add 2 mg of the KRED/RasADH enzyme preparation to the buffer[7].
-
Substrate Loading: Dissolve 1,4-diphenylbutane-1,4-dione (25 mM final concentration) in 25 µL DMSO and 100 µL isopropanol (isopropanol acts as a co-substrate to recycle NADP+ to NADPH), then add to the aqueous buffer[7].
-
Incubation: Incubate the mixture at 30 °C with orbital shaking at 250 rpm for 24 hours[7].
-
Extraction: Extract the mixture with ethyl acetate (2 × 500 µL) and separate the layers via centrifugation (5700× g for 2 min)[7].
-
Validation Checkpoint: Dry the organic layer over Na2SO4 and analyze via GC-MS. The absence of the intermediate hydroxy-ketone mass fragment and the exclusive presence of the (1S,4S)-diol confirm >99% conversion and stereoselective biocatalysis[7].
Analytical Validation Workflow
Fig 2. Self-validating analytical workflow for stereoselective diol synthesis.
Quantitative Data Summary
The following table summarizes the experimental performance metrics of the three synthesis methods, allowing researchers to select the optimal route based on their specific purity and scalability requirements.
| Synthesis Method | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dl:meso) | Scalability / Green Profile |
| Classical Reduction | NaBH4 | 97% | 0% (Racemic) | ~ 80:20 | High / Poor (Requires resolution) |
| Chemocatalytic ATH | Rh(III)-TsDPEN | >90% | >99% (1R,4R) | 96:4 | High / Good (Formic acid donor) |
| Biocatalytic Reduction | RasADH / NADP+ | ~73% | >99% (1S,4S) | >99:1 | Moderate / Excellent (Aqueous) |
References
- ChemicalBook. "1,4-Diphenylbutane-1,4-diol Properties and Uses".
- Google Patents.
- Periasamy et al. "Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione".
- Gürdere et al. "Bromination of 1,4-Diphenylbutane-1,4-dione with N-Bromosuccinimide". Asian Journal of Chemistry.
- Zheng et al. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)".
- Organic Chemistry Portal.
- MDPI. "Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases".
Sources
- 1. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]
- 2. DE60221117T2 - PREPARATION AND USE OF DIOLES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations [organic-chemistry.org]
- 7. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases [mdpi.com]
The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide to 1,4-Diphenyl-1,4-butanediol, BINOL, and TADDOL
As a Senior Application Scientist in asymmetric catalysis, I frequently evaluate the architectural nuances of chiral ligands to optimize stereochemical outcomes in drug development workflows. The efficacy of a chiral diol is not merely a function of its enantiomeric purity; it is dictated by its structural rigidity, steric hindrance, and the specific chiral pocket it forms around a metal center or substrate[1].
While C2-symmetric heavyweights like 1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) dominate direct Lewis acid catalysis, linear aliphatic diols such as 1,4-diphenyl-1,4-butanediol operate under a fundamentally different mechanistic paradigm. This guide objectively compares these three classes of chiral diols, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for the synthesis of 1,4-diphenyl-1,4-butanediol.
Structural and Mechanistic Paradigms
The selection of a chiral diol must be driven by the steric and electronic demands of the target transition state.
-
BINOL (Axial Chirality): BINOL relies on hindered rotation around its biaryl bond, creating a deep, rigid, and highly stable chiral pocket[1]. Because the naphthyl rings resist conformational collapse, BINOL is the gold standard for Lewis acid-catalyzed transformations (e.g., Ti or Al-mediated asymmetric Diels-Alder and carbonyl-ene reactions) where a rigid metal-ligand complex is required to enforce strict enantiofacial discrimination[1].
-
TADDOL (Steric Shielding & H-Bonding): Derived from the chiral pool (tartaric acid), TADDOLs utilize bulky tetraaryl groups to physically shield one face of the reactive center[2]. Their propeller-like chiral environment and close-proximity hydroxyl groups make them exceptional hydrogen-bonding organocatalysts and premier ligands for titanium-mediated nucleophilic additions, such as the addition of diethylzinc to aldehydes[2][3].
-
1,4-Diphenyl-1,4-butanediol (Flexible C2-Symmetry): Unlike the rigid naphthyl rings of BINOL or the sterically demanding tetraaryl pockets of TADDOL, 1,4-diphenyl-1,4-butanediol possesses a linear, flexible aliphatic backbone[1][4]. Because of this flexibility, it is rarely deployed as a standalone ligand in its native diol form. Instead, its true value lies in its role as an elite chiral relay molecule . It is synthesized with extreme stereocontrol and subsequently rigidified (via mesylation and cyclization) into highly privileged organocatalysts, such as (2R,5R)- or (2S,5S)-2,5-diphenylpyrrolidine[4][5][6].
Logical flow mapping chiral diol structures to their optimal catalytic applications.
Quantitative Performance Comparison
To objectively position 1,4-diphenyl-1,4-butanediol against BINOL and TADDOL, we must look at their benchmark performance metrics in asymmetric synthesis.
| Chiral Diol | Structural Motif | Primary Catalytic Role | Benchmark Reaction | Typical ee (%) |
| BINOL | Axially chiral binaphthyl | Lewis acid ligand (Ti, Al) | Asymmetric Diels-Alder | >95%[1] |
| TADDOL | C2-symmetric, bulky tetraaryl | Ti-ligand, H-bonding catalyst | Nucleophilic addition (Et₂Zn to aldehydes) | >98%[3] |
| 1,4-Diphenyl-1,4-butanediol | Linear, flexible C2-symmetric | Chiral ligand/catalyst precursor | Intermediate for 2,5-diphenylpyrrolidine | >99%[4] |
Self-Validating Experimental Protocol: Synthesis of (1R,4R)-1,4-Diphenyl-1,4-butanediol
Because 1,4-diphenyl-1,4-butanediol acts as a chiral relay for downstream organocatalysts, its initial synthesis must be flawless. The benchmark methodology is the Asymmetric Transfer Hydrogenation (ATH) of 1,4-diphenyl-1,4-butanedione using a tethered Rh(III)–TsDPEN complex[4].
Trustworthiness in synthetic chemistry demands self-validating checkpoints. The protocol below incorporates a critical dl/meso NMR validation step to ensure diastereoselectivity before committing to complex enantiomeric analysis.
Step-by-Step Methodology
1. Catalyst Activation & Conformation Locking
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the tethered Rh(III)–TsDPEN complex (e.g., (R,R)-8b, 1.0 mol%) in anhydrous dichloromethane (DCM).
-
Causality: The tethered nature of the Rh-complex is not arbitrary; it restricts the conformational degrees of freedom of the catalyst, locking the diamine ligand into a rigid chiral pocket. This enforces a highly specific trajectory for hydride transfer to the substrate[4].
2. Substrate Introduction
-
Action: Add 1,4-diphenyl-1,4-butanedione (1.0 equiv) to the catalyst solution and stir at 0 °C.
3. Hydrogen Transfer
-
Action: Dropwise add a precisely prepared formic acid/triethylamine (5:2 azeotropic mixture), then allow the reaction to warm to room temperature.
-
Causality: Formic acid serves as the stoichiometric hydrogen donor. The specific 5:2 ratio of triethylamine is critical: it buffers the system to prevent the acidic degradation of the diketone substrate while maintaining the active rhodium-hydride species required for the reduction[4].
4. Self-Validating Checkpoint (Diastereoselectivity)
-
Action: Quench an aliquot of the reaction, remove the solvent, and analyze the crude mixture via ¹H NMR to determine the dl/meso ratio.
-
Causality: Because the meso isomer is internally achiral, a high meso content immediately indicates a failure in the catalyst's enantiofacial discrimination. Achieving a dl/meso ratio of >96:4 validates the diastereoselectivity of the reduction, serving as a mandatory gatekeeper before assessing enantioselectivity[4]. If the ratio is poor, the reaction must be aborted, saving days of downstream purification.
5. Enantiomeric Excess Determination
-
Action: Purify the crude product via silica gel chromatography to isolate the dl-fraction. Analyze via chiral HPLC (e.g., Daicel Chiralpak IB column).
-
Result: This protocol reliably yields (1R,4R)-1,4-diphenyl-1,4-butanediol with >99% ee[4].
Downstream Application (The "Why")
Once isolated, the flexible backbone of 1,4-diphenyl-1,4-butanediol is rigidified through methanesulfonyl chloride treatment (yielding a dimesylate), followed by a rhodium-catalyzed cyclization with allylamine[5][6]. Deprotection yields the optically pure (-)-(2S,5S)-2,5-diphenylpyrrolidine, successfully transferring the >99% ee of the diol into a highly privileged, rigid organocatalyst[5][6].
References
- Title: The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide Source: Benchchem URL
- Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)
- Title: Taddol and Binol-derived chiral phosphonites in asymmetric catalysis Source: Organometallic Chemistry - RSC URL
- Title: TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries Source: ETH Zurich URL
- Title: Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL
- Title: Diastereoselective Preparation of Azetidines and Pyrrolidines Source: Organic Letters - ACS Publications URL
Sources
HPLC methods for separating 1,4-Diphenyl-1,4-butanediol stereoisomers
An in-depth comparative analysis of chromatographic methodologies for the stereochemical resolution of 1,4-diphenyl-1,4-butanediol, designed for analytical chemists and drug development professionals.
Executive Summary & Analytical Context
1,4-Diphenyl-1,4-butanediol is a highly valuable C2-symmetric intermediate used in the synthesis of chiral auxiliaries and organocatalysts, such as 2,5-diphenylpyrrolidine[1][2]. The synthesis of this diol, typically achieved via the Asymmetric Transfer Hydrogenation (ATH) of 1,4-diphenyl-1,4-butanedione, yields a complex mixture of stereoisomers: the dl-pair consisting of the (1R,4R) and (1S,4S) enantiomers, alongside the achiral meso-(1R,4S) diastereomer[2][3].
The analytical challenge lies in simultaneously resolving the enantiomers and the meso form to accurately determine the dl/meso ratio and the enantiomeric excess (ee). This guide objectively compares the two most effective chromatographic modalities for this separation: Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) , both utilizing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase (CSP).
Mechanistic Insights: SFC vs. NP-HPLC Separation
Both methods rely on the same chiral selector (Daicel's OD series); however, the choice of mobile phase fundamentally alters the thermodynamics of the separation, leading to distinct performance profiles.
1. Supercritical Fluid Chromatography (SFC) Modality: SFC utilizes supercritical carbon dioxide (scCO₂) modified with a polar alcohol (e.g., methanol). The high diffusivity and low viscosity of scCO₂ allow for flow rates up to 4.0 mL/min without exceeding system pressure limits, resulting in rapid, high-resolution separations[3]. Mechanistically, methanol acts as both a hydrogen-bond donor and acceptor, competing with the diol for the carbamate sites on the CSP. Furthermore, scCO₂ intercalates into the polysaccharide polymer, inducing a conformational swelling of the chiral cavities. This specific 3D environment strongly retains the (1S,4S)-isomer while allowing the (1R,4R)-isomer to elute first, with the meso-isomer cleanly resolved in between[3].
2. Normal-Phase HPLC (NP-HPLC) Modality: In NP-HPLC, a non-polar bulk solvent (hexane) is modified with isopropanol (IPA). The separation is driven entirely by standard hydrogen bonding and π-π stacking interactions between the diol's phenyl rings and the stationary phase[1]. Because hexane does not swell the polymer in the same manner as scCO₂, the chiral grooves maintain a tighter, more rigid conformation. This steric environment reverses the elution order compared to SFC: the (1S,4S)-isomer fits less optimally into the rigid cavities and elutes first, followed by the (1R,4R)-isomer[1].
Elution Order Reversal & Workflow
Mechanistic workflow and elution order reversal between SFC and NP-HPLC modalities.
Comparative Performance Data
The following table summarizes the quantitative chromatographic parameters for both separation modalities. SFC provides a comprehensive resolution of all three stereoisomers, whereas NP-HPLC is typically optimized for the dl-pair.
| Parameter | Supercritical Fluid Chromatography (SFC)[3] | Normal-Phase HPLC (NP-HPLC)[1] |
| Stationary Phase | Daicel Chiralcel OD-H (0.46 × 25 cm, 5 µm) | Daicel Chiralpak OD (0.46 × 25 cm, 10 µm) |
| Mobile Phase | scCO₂ / Methanol (95:5) | Hexane / Isopropanol (90:10) |
| Flow Rate | 4.0 mL/min | 0.8 mL/min |
| System Pressure | 150 bar | Ambient (~40-60 bar backpressure) |
| Column Temperature | Ambient / 35 °C | 40 °C |
| Detection | UV at 215 nm | UV at 214 nm |
| Retention Time: (1R,4R) | 22.13 min | 17.40 min |
| Retention Time: (1S,4S) | 28.08 min | 14.50 min |
| Retention Time: meso | 25.69 min | Method dependent (Risk of co-elution) |
Detailed Experimental Protocols
To ensure a self-validating system, both protocols incorporate system suitability checks. Causality dictates that temperature and modifier concentrations must be strictly controlled, as minor fluctuations will alter the hydrogen-bonding dynamics and degrade peak resolution.
Protocol 1: SFC Separation of Stereoisomers
Objective: Complete baseline resolution of the (1R,4R), (1S,4S), and meso isomers.
-
Sample Preparation: Dissolve the 1,4-diphenyl-1,4-butanediol mixture in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to prevent frit blockage.
-
System Equilibration: Install a Daicel Chiralcel OD-H column (0.46 × 25 cm) into the SFC system. Purge the lines with scCO₂ and Methanol. Set the Automated Back Pressure Regulator (ABPR) strictly to 150 bar to ensure the CO₂ remains in a dense supercritical state[3].
-
Method Parameters: Program an isocratic flow of 95% scCO₂ and 5% Methanol at a flow rate of 4.0 mL/min. Set the UV/Vis detector to 215 nm[3]. Allow the baseline to stabilize for 10 minutes.
-
System Suitability Injection: Inject 10 µL of the sample.
-
Validation & Analysis: Verify the elution order: (1R,4R) at ~22.1 min, meso at ~25.7 min, and (1S,4S) at ~28.1 min. Self-Validation Check: The resolution ( Rs ) between the (1R,4R) and meso peaks must be ≥1.5 . If Rs<1.5 , decrease the methanol modifier to 4% to increase retention and selectivity.
Protocol 2: NP-HPLC Separation of Enantiomers
Objective: Routine determination of enantiomeric excess (ee) for the dl-pair.
-
Sample Preparation: Dissolve the analyte in a pre-mixed solution of Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE filter.
-
System Equilibration: Install a Daicel Chiralpak OD column (0.46 × 25 cm). Flush the system with the mobile phase (Hexane/Isopropanol 90:10) at 0.5 mL/min, gradually increasing to the target flow rate of 0.8 mL/min to prevent pressure shocks to the 10 µm silica bed[1]. Set the column oven to 40 °C.
-
Method Parameters: Maintain the isocratic flow at 0.8 mL/min. Set the UV detector to 214 nm[1].
-
System Suitability Injection: Inject 10 µL of the sample.
-
Validation & Analysis: Verify the elution order: (1S,4S) at ~14.5 min followed by (1R,4R) at ~17.4 min[1]. Self-Validation Check: Ensure peak tailing factor ( Tf ) is ≤1.2 . Excessive tailing indicates secondary interactions with residual silanols; if observed, verify the quality and water content of the isopropanol modifier.
References
-
[1] Title: DOTTORATO IN SCIENZE CHIMICHE XXX CICLO (Ph.D. Thesis on Stereoselective Synthesis) Source: Alma Mater Studiorum - Università di Bologna URL: [Link]
-
[2][3] Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Comparative Study of Catalysts for the Stereoselective Synthesis of 1,4-Diphenyl-1,4-butanediol
Executive Summary: Enantiopure 1,4-diphenyl-1,4-butanediol is a highly valued chiral building block in drug development and asymmetric catalysis, serving as the primary precursor for C2 -symmetric ligands (e.g., DuPhos, BPE) and chiral pyrrolidines. The synthesis of this molecule via the reduction of 1,4-diphenyl-1,4-butanedione presents a significant stereochemical challenge: the catalyst must simultaneously control two distal stereocenters to avoid the formation of the inactive meso-isomer while maximizing the enantiomeric excess (ee) of the desired dl-form.
This guide provides an objective, data-driven comparison of the three most robust catalytic strategies currently employed in the field: Ruthenium-catalyzed Asymmetric Hydrogenation (AH), Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Enzymatic Reduction.
Mechanistic Evaluation of Catalytic Systems
The selection of a catalyst for 1,4-diketone reduction dictates not only the operational setup but the fundamental mechanism of hydride transfer. As application scientists, we must evaluate the causality behind these mechanistic pathways to choose the right system for specific scale-up or purity requirements.
-
Asymmetric Hydrogenation (AH) via Ru-BINAP/Daipen: This system operates via non-classical metal-ligand bifunctional catalysis [1]. The use of trans-RuCl2[(S)-BINAP][(S)-Daipen] creates a rigid chiral pocket. The N-H proton of the Daipen ligand and the Ru-H hydride are transferred simultaneously to the ketone carbonyl in a concerted, outer-sphere mechanism. This circumvents the need for substrate coordination to the metal center, drastically accelerating the reaction rate and ensuring near-perfect enantio- and diastereoselectivity.
-
Asymmetric Transfer Hydrogenation (ATH) via Rh-TsDPEN: Using the tethered Rh(III) complex (R,R)-8b, this pathway relies on an organic hydride donor (formic acid) rather than pressurized H2 gas [2]. The tethered nature of the ligand restricts the conformational flexibility of the arene ring, locking the catalyst into a single, highly active stereochemical conformation that forces the substrate to approach from a single face.
-
Biocatalytic Reduction via RasADH: Alcohol dehydrogenases, specifically RasADH from Ralstonia sp., offer unparalleled stereocontrol by utilizing a highly specific enzymatic binding pocket [3]. The enzyme exclusively presents one face of the carbonyl to the NADPH cofactor. The reaction relies on a coupled thermodynamic system where isopropanol acts as a sacrificial hydride donor to continuously regenerate the NADP+ cofactor.
Mechanistic pathways for the stereoselective reduction of 1,4-diphenyl-1,4-butanedione.
Quantitative Performance Comparison
The following table synthesizes the experimental outcomes of the three catalytic systems, providing a clear matrix for process chemistry decision-making.
| Catalytic System | Specific Catalyst / Enzyme | Hydride Source | Selectivity (ee / de) | Isolated Yield | Scalability & Process Fit |
| Ruthenium AH | trans-RuCl2[(S)-BINAP][(S)-Daipen] | H2 Gas (50 atm) | >99% ee / >99% de | >99% | High: Excellent atom economy; proven on gram-scale. |
| Rhodium ATH | Tethered Rh(III)-TsDPEN (R,R)-8b | HCOOH / Et3N | >99% ee / 96:4 (dl/meso) | >95% | Medium: Avoids high-pressure H2 , but azeotrope limits volume. |
| Biocatalysis | RasADH (Ralstonia sp.) | Isopropanol | >99% ee / >99:1 dr | 73% | Low: Requires highly dilute aqueous conditions and co-solvents. |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Each workflow includes critical application notes explaining the causality behind specific reagent choices and environmental controls.
Protocol A: Ru-Catalyzed Asymmetric Hydrogenation [1]
This protocol is optimal for large-scale, high-throughput synthesis where pressure reactors are available.
-
Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with 1,4-diphenyl-1,4-butanedione (1.0 mmol), trans-RuCl2[(S)-BINAP][(S)-Daipen] (0.001 mmol, 0.1 mol% loading), and potassium tert-butoxide (0.05 mmol).
-
Solvent Addition: Add 3.0 mL of a strictly degassed solvent mixture of Ethanol and Dichloromethane (EtOH/DCM, 2:1 v/v).
-
Expertise Note: Why use a DCM mixture instead of pure alcohol? 1,4-diphenyl-1,4-butanedione exhibits poor solubility in pure ethanol. If the substrate precipitates, the reaction becomes mass-transfer limited, leading to incomplete conversion and degraded stereoselectivity. DCM ensures a homogeneous catalytic environment.
-
-
Pressurization: Seal the autoclave, purge with H2 gas three times to remove residual nitrogen, and pressurize to 50 atm.
-
Reaction: Stir the mixture at room temperature (25 °C) for 12–24 hours.
-
Workup: Vent the H2 gas slowly. Concentrate the mixture under vacuum and purify via flash column chromatography (silica gel, hexane/EtOAc) to yield the enantiopure diol.
Protocol B: Rh-Catalyzed Asymmetric Transfer Hydrogenation [2]
This protocol is ideal for laboratories lacking high-pressure hydrogenation infrastructure.
-
Preparation: To a Schlenk flask under an argon atmosphere, add 1,4-diphenyl-1,4-butanedione (0.5 mmol) and the tethered Rh(III)-TsDPEN complex (R,R)-8b (0.5 mol%).
-
Hydride Delivery: Introduce 2.0 mL of a pre-mixed, degassed azeotropic solution of Formic Acid and Triethylamine (HCOOH/ Et3N , 5:2 molar ratio).
-
Expertise Note: The exothermic mixing of HCOOH and Et3N must be performed prior to addition. The 5:2 ratio is critical; it maintains a slightly acidic environment that stabilizes the active Rh-hydride species while actively preventing base-catalyzed aldol condensation side-reactions of the diketone substrate.
-
-
Reaction: Stir the reaction mixture at 25–30 °C for 24 hours.
-
Workup: Quench the reaction by adding distilled water (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and evaporate the solvent to obtain the crude (1R,4R)-diol.
Protocol C: Biocatalytic Enzymatic Reduction [3]
This protocol is suited for highly specialized green-chemistry applications requiring mild conditions.
-
Substrate Solubilization: In a 50 mL bioreactor, dissolve 1,4-diphenyl-1,4-butanedione (to a final concentration of 25 mM) in a minimal amount of DMSO (approx. 2.5% v/v of the total reaction volume).
-
Buffer Preparation: Add 125 mM phosphate buffer (pH 7.0) containing 1.25 mM MgSO4 and 1.0 mM NADP+.
-
Cofactor Recycling Setup: Introduce isopropanol (10% v/v) to the bioreactor.
-
Expertise Note: The highly hydrophobic nature of the diketone requires DMSO for bioavailability. Isopropanol serves a dual purpose: it acts as a secondary co-solvent to keep the substrate in suspension and acts as the sacrificial hydride donor required by the enzyme to recycle NADP+ back to NADPH, driving the thermodynamic equilibrium toward the diol product.
-
-
Enzyme Addition: Add the lyophilized RasADH enzyme preparation (approx. 2 mg/mL).
-
Incubation: Incubate the mixture at 30 °C with orbital shaking at 250 rpm for 24 hours. Agitation speed must be carefully controlled to maintain suspension without causing shear-induced denaturation of the protein.
-
Workup: Extract the product with ethyl acetate. Centrifuge the biphasic mixture (5700 x g, 2 min) to break the protein emulsion, separate the organic layer, and dry to yield the (1S,4S)-diol.
References
-
Title: Ru-Catalyzed Enantioselective Hydrogenation of Diaryl 1,4-Diketones: Synthesis of Chiral 1,4-Diarylbutane-1,4-Diols Source: Organic Letters (American Chemical Society), 2022 URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations Source: The Journal of Organic Chemistry (American Chemical Society), 2017 URL: [Link]
-
Title: Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases Source: Catalysts (MDPI), 2018 URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
